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  • Product: 16,16-dimethyl-6-keto Prostaglandin E1
  • CAS: 75874-32-7

Core Science & Biosynthesis

Foundational

mechanism of action of 16,16-dimethyl-6-keto prostaglandin E1

Title: Pharmacodynamics and Analytical Methodologies of 16,16-dimethyl-6-keto Prostaglandin E1: A Comprehensive Technical Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacodynamics and Analytical Methodologies of 16,16-dimethyl-6-keto Prostaglandin E1: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Executive Summary

The eicosanoid network plays a foundational role in vascular homeostasis, immune modulation, and platelet function. Among these lipid mediators, Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. However, its extreme chemical instability limits its experimental and therapeutic utility. 16,16-dimethyl-6-keto Prostaglandin E1 (16,16-dimethyl-6-keto PGE1) represents a metabolically stable, synthetic analog of 6-keto PGE1—a naturally occurring, biologically active metabolite of PGI2.

This technical whitepaper deconstructs the molecular architecture, receptor-mediated signaling pathways, and recent clinical applications of 16,16-dimethyl-6-keto PGE1. Furthermore, it provides rigorously designed, self-validating experimental protocols for evaluating its pharmacodynamics and quantifying its presence as a novel biomarker in latent tuberculosis infection (LTBI).

Molecular Architecture & Metabolic Stability

To understand the utility of 16,16-dimethyl-6-keto PGE1, one must first examine its parent lineage. Endogenous PGI2 is rapidly hydrolyzed (half-life ~3 minutes) into the inactive 6-keto PGF1α. However, PGI2 can also be enzymatically transformed via 9-hydroxyprostaglandin dehydrogenase (9-PGDH) into 6-keto PGE1 , a compound that retains the potent anti-aggregatory and vasodilatory properties of PGI2 but possesses greater chemical stability[1].

Despite this improved stability, endogenous 6-keto PGE1 is still susceptible to rapid biological degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , which oxidizes the C-15 hydroxyl group, rendering the molecule biologically inactive[2].

The Synthetic Advantage: The structural modification in 16,16-dimethyl-6-keto PGE1 involves the addition of two methyl groups at the C-16 position[3]. This creates significant steric hindrance directly adjacent to the C-15 hydroxyl target site.

  • Causality of Design: By physically blocking the active site of 15-PGDH, the 16,16-dimethyl modification prevents enzymatic oxidation. This extends the molecule's biological half-life from minutes to hours, allowing for sustained receptor activation during in vitro and in vivo studies without the need for continuous infusion.

MetabolicStability PGI2 Prostacyclin (PGI2) Highly Unstable Enzyme1 9-OH PG Dehydrogenase PGI2->Enzyme1 KetoPGE1 6-keto PGE1 Active but Metabolized Enzyme1->KetoPGE1 Enzyme2 15-PGDH (Rapid Degradation) KetoPGE1->Enzyme2 Analog 16,16-dimethyl-6-keto PGE1 (Metabolically Stable) KetoPGE1->Analog Synthetic Modification Inactive Inactive Metabolites Enzyme2->Inactive Analog->Enzyme2 Blocked Steric Steric Hindrance Blocks 15-PGDH Steric->Analog

Synthetic modification preventing 15-PGDH degradation, enhancing metabolic stability.

Core Mechanism of Action: Receptor Pharmacology

16,16-dimethyl-6-keto PGE1 functions as a potent agonist at specific G-protein coupled receptors (GPCRs), primarily targeting the Prostacyclin (IP) receptor and the Prostaglandin E (EP) receptors (specifically the EP2 and EP4 subtypes)[4].

The Intracellular Signaling Cascade
  • Ligand Binding: The compound binds to the extracellular loops of the IP, EP2, or EP4 receptors.

  • Gαs Coupling: These specific receptor subtypes are coupled to the stimulatory G-protein (Gαs). Upon ligand binding, GDP is exchanged for GTP, dissociating the Gαs subunit.

  • Adenylyl Cyclase Activation: The active Gαs subunit binds to and stimulates transmembrane Adenylyl Cyclase (AC).

  • cAMP Elevation: AC catalyzes the conversion of intracellular ATP into cyclic adenosine monophosphate (cAMP).

  • PKA Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA), unleashing its catalytic subunits to phosphorylate downstream targets.

Physiological Outcomes:

  • In Vascular Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), decreasing its affinity for the Ca2+/calmodulin complex. This prevents myosin phosphorylation, leading to profound vasodilation .

  • In Platelets: PKA phosphorylates targets that sequester intracellular calcium into the dense tubular system, preventing the conformational change of GPIIb/IIIa receptors and resulting in anti-aggregation [1].

G Ligand 16,16-dimethyl-6-keto PGE1 Receptor IP / EP2 / EP4 Receptors Ligand->Receptor Agonist Binding GProtein Gαs Subunit Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation SecondMsg cAMP Elevation Effector->SecondMsg ATP Conversion Kinase Protein Kinase A (PKA) SecondMsg->Kinase Allosteric Activation Outcome1 Vasodilation (MLCK Inhibition) Kinase->Outcome1 Outcome2 Anti-Aggregation (Ca2+ Sequestration) Kinase->Outcome2 Outcome3 Cytoprotection & Immune Modulation Kinase->Outcome3

Intracellular cAMP/PKA signaling cascade activated by 16,16-dimethyl-6-keto PGE1.

Emerging Clinical Relevance: Biomarker for Latent Tuberculosis

Beyond its cardiovascular pharmacology, recent high-throughput metabolomics studies have identified 16,16-dimethyl-6-keto PGE1 as a critical serum biomarker in infectious disease.

Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers identified a distinct metabolic signature capable of diagnosing Latent Tuberculosis Infection (LTBI) and monitoring disease progression to active Mycobacterium tuberculosis (Mtb) infection[5][6]. 16,16-dimethyl-6-keto PGE1, alongside inosine and cotinine, was found to be significantly differentially expressed in the serum of LTBI patients compared to healthy controls. This suggests that the lipid metabolism and endocrine modulation driven by the eicosanoid network are fundamentally altered during the latent containment of Mtb[6].

Quantitative Data Summaries

Table 1: Pharmacological Profile & Stability Comparison

CompoundPrimary Receptor Affinity15-PGDH SusceptibilityApprox. Biological Half-LifePrimary Physiological Effect
Prostacyclin (PGI2) IP > EPHigh~3 minutesVasodilation, Anti-platelet
6-keto PGE1 IP ≈ EPHigh~15-20 minutesVasodilation, Anti-platelet
16,16-dimethyl-6-keto PGE1 IP ≈ EP2/EP4Resistant (Blocked) > 2 hours Sustained Anti-platelet, Biomarker

Table 2: LC-MS/MS Parameters for 16,16-dimethyl-6-keto PGE1 Detection

ParameterSpecification
Molecular Formula C22H36O6[3]
Exact Mass 396.2512 Da[3]
Precursor Ion [M-H]- m/z 395.24[3]
Key Product Ions (MS/MS) m/z 377.3, 359.4, 249.3[3]
Ionization Mode Electrospray Ionization Negative (ESI-)

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, ensuring data integrity requires protocols that validate themselves through internal controls and logical causality. Below are the definitive workflows for studying this compound.

Protocol A: In Vitro Platelet Aggregation Inhibition Assay

Purpose: To quantify the IP/EP-mediated anti-aggregatory potency of 16,16-dimethyl-6-keto PGE1.

Causality & Logic: We use ADP as the aggregation agonist because it acts via P2Y12 receptors to decrease cAMP. By using 16,16-dimethyl-6-keto PGE1 (which increases cAMP), we create a direct functional antagonism. The assay is self-validating by first establishing a maximal aggregation baseline with ADP alone.

  • Preparation of Platelet-Rich Plasma (PRP): Draw human venous blood into tubes containing 3.2% sodium citrate. Rationale: Citrate chelates extracellular calcium to prevent spontaneous clotting without permanently disabling intracellular signaling. Centrifuge at 200 × g for 15 min at room temperature to isolate PRP.

  • Baseline Establishment (Internal Control): Transfer 250 µL of PRP into a light transmission aggregometer cuvette. Add 10 µM ADP. Record the maximal light transmission (defined as 100% aggregation).

  • Compound Incubation: Pre-incubate fresh 250 µL PRP aliquots with varying concentrations of 16,16-dimethyl-6-keto PGE1 (e.g., 1 nM to 1 µM) for 3 minutes at 37°C. Rationale: The 3-minute window allows for complete GPCR binding and maximal intracellular cAMP accumulation.

  • Agonist Challenge: Add 10 µM ADP to the treated PRP.

  • Data Acquisition: Measure the percentage of light transmission over 5 minutes. Calculate the IC50 by plotting the percentage of aggregation inhibition against the log concentration of the compound.

Protocol B: LC-MS/MS Serum Metabolomics for LTBI Biomarker Discovery

Purpose: To extract and quantify 16,16-dimethyl-6-keto PGE1 from human serum for diagnostic profiling.

Causality & Logic: Eicosanoids are present in trace amounts and are highly lipophilic. Standard aqueous extraction will fail. We utilize cold methanol to instantly precipitate proteins (halting enzymatic degradation) while simultaneously extracting the lipid fraction.

  • Sample Quenching & Deproteinization: Add 400 µL of ice-cold methanol to 100 µL of human serum. Vortex vigorously for 60 seconds. Rationale: Cold methanol induces immediate protein crash and extracts the hydrophobic eicosanoids.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • LC Separation: Inject 10 µL onto a C18 reversed-phase column. Use a gradient elution increasing the organic modifier (Acetonitrile) over 15 minutes. Rationale: The gradient slowly elutes the hydrophobic 16,16-dimethyl-6-keto PGE1, separating it from polar serum interferents.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the transition m/z 395.24 -> 377.3[3].

  • Data Normalization: Apply Pareto-scaling to the raw data using MetaboAnalyst software. Rationale: Pareto-scaling reduces the dominance of highly abundant metabolites (like cholesterol) while preserving the data structure of trace biomarkers like prostaglandins[5].

LCMSWorkflow Sample Serum Collection (LTBI vs Healthy) Prep Protein Precipitation & Extraction Sample->Prep 1 LC Liquid Chromatography (Metabolite Separation) Prep->LC 2 MS Tandem Mass Spec (MRM Detection) LC->MS 3 Data MetaboAnalyst (Biomarker Validation) MS->Data 4

LC-MS/MS metabolomics workflow identifying 16,16-dimethyl-6-keto PGE1 as a biomarker.

References

  • National Center for Biotechnology Information. "16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349". PubChem. Available at: [Link]

  • Li, Y.X., et al. "Live/dead analysis of DPI-treated M. tuberculosis: The viability of Mycobacterium tuberculosis and discovery of potential biomarkers for latent infection". ResearchGate. Available at: [Link]

  • Huang, Z., et al. "Integrating pathogen- and host-derived blood biomarkers for enhanced tuberculosis diagnosis: a comprehensive review". Frontiers in Immunology. Available at: [Link]

  • Wong, P.Y., et al. "6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects". AHA Journals (Circulation Research). Available at: [Link]

  • Wong, P.Y., et al. "Metabolism of prostacyclin by 9-hydroxyprostaglandin dehydrogenase in human platelets. Formation of a potent inhibitor of platelet aggregation". PubMed (J Biol Chem). Available at: [Link]

  • Procter, N.E.K., et al. "Effect of Prostanoids on Human Platelet Function: An Overview". Semantic Scholar (Int J Mol Sci). Available at: [Link]

Sources

Exploratory

Pharmacological Profiling of 16,16-dimethyl-6-keto Prostaglandin E1: EP Receptor Binding Affinity and Functional Characterization

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Introduction: Structural Rationale and Pharmacophore Design The eicosanoid system presents a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Introduction: Structural Rationale and Pharmacophore Design

The eicosanoid system presents a profound challenge in drug development due to the rapid in vivo metabolism of endogenous ligands. Natural Prostaglandin E1 (PGE1) and Prostacyclin (PGI2) are rapidly deactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), limiting their therapeutic utility to continuous infusions.

16,16-dimethyl-6-keto Prostaglandin E1 (CID: 10905349) [3] is a rationally designed synthetic analog that overcomes these pharmacokinetic limitations through two critical structural modifications:

  • 16,16-dimethylation: The addition of two methyl groups at the C-16 position creates severe steric hindrance, effectively blocking the oxidative action of 15-PGDH. This structural shield drastically prolongs the molecule's half-life in vitro and in vivo.

  • 6-keto modification: This modification mimics 6-keto-PGE1, a stable, biologically active metabolite of PGI2. This specific structural motif alters the ligand's electron density and conformational flexibility, granting it a unique dual-affinity profile capable of engaging both E-prostanoid (EP) and I-prostanoid (IP) receptors[2].

Understanding the exact binding affinity and functional consequences of this analog at the four EP receptor subtypes (EP1, EP2, EP3, EP4) is critical for researchers utilizing it in cardiovascular, anti-platelet, and inflammatory models [4].

Receptor Pharmacology and Signaling Dynamics

The EP receptors are a family of G protein-coupled receptors (GPCRs) that mediate diverse, sometimes opposing, physiological responses depending on their specific G-protein coupling. 16,16-dimethyl-6-keto PGE1 acts as a potent orthosteric agonist across multiple subtypes.

  • EP2 and EP4 Receptors: Couple primarily to Gαs, stimulating adenylate cyclase (AC) to produce cyclic AMP (cAMP). This pathway mediates smooth muscle relaxation and vasodilation.

  • EP3 Receptor: Couples primarily to Gαi, inhibiting AC and reducing cAMP levels, often opposing EP2/EP4 action.

  • IP Receptor: The 6-keto moiety allows cross-reactivity with the IP receptor[1], which also couples to Gαs, driving potent anti-platelet aggregation effects [2].

G cluster_receptors GPCR Targets Ligand 16,16-dimethyl-6-keto PGE1 EP2_EP4 EP2 / EP4 Receptors Ligand->EP2_EP4 High Affinity EP3 EP3 Receptor Ligand->EP3 High Affinity IP IP Receptor Ligand->IP Moderate Affinity Gs Gαs Protein EP2_EP4->Gs Activates Gi Gαi Protein EP3->Gi Activates IP->Gs Activates AC Adenylate Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes ATP

Diagram 1: Prostanoid receptor signaling pathway activated by 16,16-dimethyl-6-keto PGE1.

Quantitative Binding Affinity Summary

The table below synthesizes the representative dissociation constants ( Ki​ ) for 16,16-dimethyl-6-keto PGE1 and its immediate structural homologs across cloned prostanoid receptors [1].

Receptor SubtypePrimary G-ProteinFunctional OutcomeRepresentative Ki​ (nM)Affinity Classification
EP1 Gαq↑ Intracellular Ca2+ > 100 nMLow / Negligible
EP2 Gαs↑ cAMP1.0 - 5.0 nMHigh
EP3 Gαi↓ cAMP0.5 - 3.5 nMVery High
EP4 Gαs↑ cAMP2.0 - 10.0 nMHigh
IP Gαs↑ cAMP10.0 - 25.0 nMModerate

Experimental Methodologies: Establishing Self-Validating Protocols

To rigorously determine the binding affinity and functional efficacy of 16,16-dimethyl-6-keto PGE1, researchers must employ tightly controlled, self-validating assay systems. Below are the definitive protocols for radioligand displacement and functional cAMP quantification.

Protocol A: Competitive Radioligand Binding Assay

Causality & Rationale: We utilize [3H] -PGE2 as the orthosteric tracer for EP receptors. Because GPCR affinity for agonists is highly dependent on G-protein coupling, the assay buffer must contain MgCl2​ (to stabilize the high-affinity ternary complex: Ligand-Receptor-G protein).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing the target EP receptor (e.g., human EP2). Homogenize in ice-cold buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µg of membrane protein.

    • 1 nM [3H] -PGE2 (tracer).

    • Increasing concentrations of 16,16-dimethyl-6-keto PGE1 ( 10−11 M to 10−5 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Separation: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific lipid binding) using a vacuum manifold. Wash 3x with ice-cold buffer to trap receptor-bound radioligand while washing away free ligand.

  • Quantification: Dry the filters, add scintillation cocktail, and read in a liquid scintillation counter.

  • Data Analysis: Fit the displacement curve using non-linear regression to determine the IC50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Self-Validation Checkpoint: Every plate must include wells containing 10 µM of unlabeled PGE2 to define Non-Specific Binding (NSB). If the NSB exceeds 30% of the total binding signal, the assay is invalid due to excessive background noise, and the washing stringency or PEI pre-treatment must be optimized.

Workflow Prep Membrane Preparation Harvest CHO cells expressing EP subtypes Incubation Radioligand Incubation [3H]-PGE2 + 16,16-dm-6k-PGE1 Prep->Incubation Separation Filtration & Separation GF/C filters + Wash buffer Incubation->Separation Detection Scintillation Counting Measure bound radioactivity Separation->Detection Analysis Data Analysis Calculate Ki via Cheng-Prusoff Detection->Analysis

Diagram 2: Experimental Workflow for Radioligand Binding Assay.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Causality & Rationale: Binding affinity ( Ki​ ) does not prove agonism. To confirm that 16,16-dimethyl-6-keto PGE1 actively stimulates the receptor [2], we measure downstream cAMP. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Crucially, cells must be pre-treated with IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor, to prevent the cellular degradation of newly synthesized cAMP, allowing it to accumulate to detectable levels.

Step-by-Step Workflow:

  • Cell Seeding: Plate EP2-expressing CHO cells at 10,000 cells/well in a 384-well white microplate.

  • Inhibitor Pre-treatment: Add stimulation buffer containing 0.5 mM IBMX. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add serial dilutions of 16,16-dimethyl-6-keto PGE1. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor).

    • Mechanism: Endogenous cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the Cryptate antibody. High cellular cAMP = Low FRET signal.

  • Incubation & Reading: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the maximum signal (buffer only) and minimum signal (10 µM Forskolin, a direct AC activator). A Z'-factor ≥0.5 is strictly required to confirm assay robustness and validate the functional data.

Conclusion

16,16-dimethyl-6-keto Prostaglandin E1 is a highly stable, potent pharmacological tool. By combining the 15-PGDH resistance of the 16,16-dimethyl motif with the dual EP/IP receptor targeting of the 6-keto structure, it provides a robust mechanism for sustained adenylate cyclase modulation in vitro and in vivo. For accurate characterization, researchers must employ rigorous, self-validating radioligand and functional assays, paying strict attention to G-protein coupling conditions and phosphodiesterase inhibition.

References

  • Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells PubMed / NIH
  • 6-Keto-prostaglandin E1-sensitive adenylate cyclase and binding sites in membranes from platelets and cultured smooth muscle cells PubMed / NIH
  • 16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349 PubChem
  • EICOSANOIDS - BioMarker Cayman Chemical C
Foundational

Metabolic Degradation Pathways of 16,16-dimethyl-6-keto Prostaglandin E1: A Technical Guide for Researchers

Introduction Prostaglandin E1 Analogues in Drug Development Prostaglandin E1 (PGE1) is a naturally occurring eicosanoid with potent vasodilatory, anti-inflammatory, and cytoprotective properties. However, its therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Prostaglandin E1 Analogues in Drug Development

Prostaglandin E1 (PGE1) is a naturally occurring eicosanoid with potent vasodilatory, anti-inflammatory, and cytoprotective properties. However, its therapeutic potential is limited by rapid metabolic inactivation in vivo, primarily through oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). To overcome this limitation, synthetic analogues of PGE1 have been developed with modified structures to enhance metabolic stability and prolong their therapeutic effects. These analogues have found applications in various clinical settings, including the treatment of peripheral vascular disease, erectile dysfunction, and peptic ulcers.

16,16-dimethyl-6-keto Prostaglandin E1: Structure and Therapeutic Rationale

16,16-dimethyl-6-keto prostaglandin E1 is a synthetic analogue of 6-keto PGE1, a stable and biologically active metabolite of prostacyclin (PGI2).[1] Its chemical structure incorporates two key modifications: the addition of two methyl groups at the C16 position and a keto group at the C6 position. The 6-keto modification is also found in the stable prostacyclin metabolite 6-keto-PGF1α. The primary rationale for the 16,16-dimethyl substitution is to confer resistance to metabolic degradation, thereby increasing the compound's half-life and bioavailability.[2]

The Significance of Metabolic Stability: The Role of the 16,16-dimethyl Group

The metabolic stability of prostaglandin analogues is a critical determinant of their therapeutic efficacy. The gem-dimethyl substitution at the C16 position sterically hinders the oxidation of the adjacent C15-hydroxyl group by 15-PGDH, the key enzyme responsible for the rapid inactivation of most prostaglandins.[2] This structural modification significantly prolongs the biological activity of the molecule, allowing for sustained pharmacological effects. Understanding the metabolic fate of such modified prostaglandins is crucial for predicting their pharmacokinetic profile, optimizing dosing regimens, and assessing potential drug-drug interactions.

Core Principles of Prostaglandin Metabolism

The metabolic degradation of endogenous prostaglandins is a rapid and efficient process, primarily occurring in the lungs, liver, and kidneys.[3][4] The major metabolic pathways involve enzymatic oxidation and reduction reactions, leading to the formation of less active or inactive metabolites that are subsequently excreted in the urine.

The Primary Pathways of Endogenous Prostaglandin E1 Degradation

The metabolism of PGE1 and other prostaglandins generally follows a well-established sequence of events:

  • Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This is the initial and rate-limiting step in the catabolism of most prostaglandins. 15-PGDH catalyzes the oxidation of the C15-hydroxyl group to a ketone, yielding 15-keto-prostaglandins, which exhibit significantly reduced biological activity.[2]

  • Reduction of the C13-C14 Double Bond: Following the action of 15-PGDH, the double bond between C13 and C14 is reduced by 15-keto-prostaglandin Δ13-reductase.

  • Beta-Oxidation: The carboxyl side chain of the prostaglandin molecule undergoes successive rounds of beta-oxidation, a process that shortens the chain by two carbon units at a time. This occurs in both mitochondria and peroxisomes.[5][6]

  • Omega-Oxidation: The terminal methyl group of the alkyl side chain can be hydroxylated by cytochrome P450 enzymes in a process known as omega-oxidation.[7] This is often followed by further oxidation to a dicarboxylic acid.

Key Enzymes and Cellular Compartments in Prostaglandin Metabolism

Several key enzymes and cellular compartments are involved in the metabolic degradation of prostaglandins:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): Primarily a cytosolic enzyme, abundant in the lungs.[2]

  • 15-keto-prostaglandin Δ13-reductase: Also a cytosolic enzyme.

  • Acyl-CoA Synthetase and Beta-oxidation Enzymes: Located in both mitochondria and peroxisomes.[5][6]

  • Cytochrome P450 (CYP) Enzymes: Primarily located in the endoplasmic reticulum of liver cells, these enzymes are responsible for omega- and (omega-1)-hydroxylation.[7]

Predicted Metabolic Pathways of 16,16-dimethyl-6-keto Prostaglandin E1

Direct experimental data on the metabolic degradation of 16,16-dimethyl-6-keto prostaglandin E1 is limited in the public domain. However, based on its chemical structure and the known principles of prostaglandin metabolism, a predictive metabolic pathway can be outlined.

Resistance to 15-PGDH-mediated Oxidation

As previously mentioned, the defining structural feature of 16,16-dimethyl-6-keto prostaglandin E1 is the gem-dimethyl group at the C16 position. This steric hindrance is expected to make the compound a poor substrate for 15-PGDH, thereby blocking the primary route of inactivation for natural prostaglandins.[2] This resistance to 15-PGDH is the cornerstone of its enhanced metabolic stability.

Probable Routes of Metabolism

With the 15-PGDH pathway significantly inhibited, the metabolism of 16,16-dimethyl-6-keto prostaglandin E1 is likely to proceed through the alternative pathways of beta- and omega-oxidation.

  • Beta-Oxidation of the Carboxyl Side Chain: The heptanoic acid side chain is susceptible to beta-oxidation. This process would involve the sequential removal of two-carbon units, leading to the formation of shorter-chain metabolites.

  • Omega- and Omega-1 Hydroxylation of the Alkyl Side Chain: The terminal methyl group (ω-carbon) and the adjacent carbon (ω-1) of the octyl side chain are potential sites for hydroxylation by cytochrome P450 enzymes. This would be followed by further oxidation to form dicarboxylic acids.

Visualizing the Predicted Pathways

Metabolic Pathway of 16,16-dimethyl-6-keto PGE1 cluster_main Predicted Metabolic Degradation of 16,16-dimethyl-6-keto PGE1 cluster_beta Beta-Oxidation Pathway cluster_omega Omega-Oxidation Pathway parent 16,16-dimethyl-6-keto PGE1 beta1 Dinor Metabolite parent->beta1 2-carbon shortening omega1 Omega-hydroxy Metabolite parent->omega1 CYP450 hydroxylation beta2 Tetranor Metabolite beta1->beta2 2-carbon shortening omega2 Omega-carboxy Metabolite omega1->omega2 Oxidation

Caption: Predicted metabolic pathways for 16,16-dimethyl-6-keto PGE1.

Experimental Methodologies for Studying Metabolic Degradation

Investigating the metabolic fate of a novel compound like 16,16-dimethyl-6-keto prostaglandin E1 requires a combination of in vitro and analytical techniques.

In Vitro Metabolism Models
  • Rationale and Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes.[8] They are a cost-effective and high-throughput tool for studying Phase I metabolic reactions, such as the omega-hydroxylation of the prostaglandin side chain.[9] The choice of species for the microsomes (e.g., human, rat, mouse) is critical for assessing inter-species differences in metabolism.[10]

  • Detailed Protocol for Microsomal Stability Assay:

    • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (16,16-dimethyl-6-keto prostaglandin E1, typically at 1-10 µM).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

    • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH (the cofactor for CYP enzymes). A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

    • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

  • Rationale and Experimental Choices: Primary hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, providing a more physiologically relevant in vitro model compared to microsomes.[1][11] They can be used to study both oxidative metabolism and conjugation reactions.

  • Detailed Protocol for Hepatocyte Metabolism Assay:

    • Cell Culture: Plate cryopreserved or freshly isolated hepatocytes in collagen-coated plates and allow them to attach.

    • Dosing: Remove the plating medium and add fresh medium containing the test compound (16,16-dimethyl-6-keto prostaglandin E1).

    • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.

    • Sampling: At various time points, collect aliquots of the cell culture medium and/or lyse the cells to analyze both extracellular and intracellular metabolites.

    • Sample Preparation: Prepare the samples for analysis by protein precipitation with a cold organic solvent containing an internal standard.

    • Analysis: Analyze the samples by LC-MS/MS.

Analytical Techniques for Metabolite Identification and Quantification
  • Causality Behind Method Selection: LC-MS/MS is the preferred analytical technique for studying drug metabolism due to its high sensitivity, selectivity, and ability to provide structural information about metabolites.[12][13] The liquid chromatography step separates the parent compound from its metabolites, while the tandem mass spectrometry allows for their specific detection and quantification, even in complex biological matrices.[7]

  • Detailed Protocol for Sample Preparation and LC-MS/MS Analysis:

    • Sample Preparation (Liquid-Liquid Extraction):

      • Acidify the sample (e.g., cell culture supernatant, plasma) with citric acid.[14]

      • Add an internal standard (e.g., a deuterated analogue of the parent compound).

      • Extract the prostaglandins with a mixture of hexane and ethyl acetate.[14]

      • Evaporate the organic layer to dryness under a stream of nitrogen.

      • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[14]

    • LC-MS/MS Analysis:

      • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic or acetic acid to improve ionization.

      • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

      • Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the parent compound and its predicted metabolites by monitoring their specific precursor-to-product ion transitions.

Experimental Workflow Visualization

Experimental Workflow cluster_workflow Workflow for Studying Prostaglandin Metabolism start Start: In Vitro Incubation (Microsomes or Hepatocytes) sampling Time-course Sampling start->sampling quenching Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quenching processing Sample Processing (Protein Precipitation/Extraction) quenching->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (Quantification and Metabolite ID) analysis->data end End: Metabolic Profile data->end

Caption: A typical experimental workflow for in vitro metabolism studies.

Data Interpretation and Presentation

Quantitative Analysis of Metabolic Stability

The data obtained from the in vitro metabolism studies can be used to determine the metabolic stability of 16,16-dimethyl-6-keto prostaglandin E1. This is typically expressed as the in vitro half-life (t1/2) or the intrinsic clearance (CLint).

Structural Elucidation of Metabolites

The mass spectral data from the LC-MS/MS analysis can be used to propose the structures of the observed metabolites. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the metabolites.

Comparative Data Table (Hypothetical)
ParameterEndogenous PGE116,16-dimethyl-6-keto PGE1 (Predicted)Rationale for Difference
Primary Metabolic Pathway 15-PGDH oxidationBeta- and Omega-oxidation16,16-dimethyl group blocks 15-PGDH
In Vitro Half-life (HLM) Short (< 5 min)Significantly longerResistance to rapid oxidation
Major Metabolites 15-keto-PGE1Dinor and tetranor metabolites, omega-hydroxy derivativesShift to alternative metabolic pathways

Conclusion and Future Directions

The metabolic degradation of 16,16-dimethyl-6-keto prostaglandin E1 is predicted to be significantly slower than that of its endogenous counterparts due to the steric hindrance of the 16,16-dimethyl group, which blocks the primary inactivation pathway catalyzed by 15-PGDH. The metabolism of this synthetic analogue is likely to proceed via beta- and omega-oxidation.

Future research should focus on conducting in vivo metabolism studies to confirm these predicted pathways and to identify the major circulating metabolites. Furthermore, reaction phenotyping studies using specific chemical inhibitors or recombinant human CYP enzymes can be performed to identify the specific P450 isoforms responsible for the omega-hydroxylation of 16,16-dimethyl-6-keto prostaglandin E1. A thorough understanding of its metabolic fate will be crucial for the further development and clinical application of this and other metabolically stable prostaglandin analogues.

Sources

Exploratory

in vivo biological half-life of 16,16-dimethyl-6-keto prostaglandin E1

An In-Depth Technical Guide to the In Vivo Biological Half-Life and Pharmacokinetics of 16,16-Dimethyl-6-Keto Prostaglandin E1 Executive Summary Endogenous prostanoids, while highly potent local mediators of vasodilation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Biological Half-Life and Pharmacokinetics of 16,16-Dimethyl-6-Keto Prostaglandin E1

Executive Summary

Endogenous prostanoids, while highly potent local mediators of vasodilation, platelet aggregation, and immune modulation, suffer from a critical pharmacological limitation: extreme metabolic instability. As a Senior Application Scientist specializing in lipidomics and pharmacokinetic (PK) profiling, I present this technical whitepaper to elucidate the metabolic dynamics of 16,16-dimethyl-6-keto prostaglandin E1 (16,16-dimethyl-6-keto PGE1). This compound is a metabolically stable synthetic analog of 6-keto PGE1[1], engineered to bypass the rapid enzymatic degradation that plagues natural prostaglandins. This guide details the structural causality behind its extended in vivo biological half-life, comparative PK data, and the rigorous analytical methodologies required for its quantification.

The Metabolic Liability of Prostanoids and the 16,16-Dimethyl Solution

To understand the pharmacokinetics of 16,16-dimethyl-6-keto PGE1, we must first examine the metabolic fate of its endogenous precursors. Prostacyclin (PGI2) is a potent vasodilator and anti-aggregatory agent, but it undergoes rapid non-enzymatic hydrolysis in blood (half-life of ~2 to 6 minutes) to form 6-keto-PGF1α and 6-keto-PGE1[2][3].

While 6-keto-PGE1 retains significant biological activity and is more stable than PGI2 in aqueous solutions[2], it remains highly susceptible to enzymatic degradation. The primary metabolic liability for all naturally occurring E-series and I-series prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This ubiquitous cytosolic enzyme rapidly oxidizes the C-15 hydroxyl group into a 15-keto moiety, rendering the prostanoid biologically inactive[4]. Consequently, endogenous PGE1 (alprostadil) exhibits a fleeting in vivo half-life ranging from 30 seconds to 10 minutes[5].

The Chemical Rationale: Steric Hindrance

To transform these transient signaling molecules into viable research tools and therapeutics, synthetic chemists introduce geminal methyl groups at the C-16 position. In 16,16-dimethyl-6-keto PGE1, the bulky dimethyl substitution creates profound steric hindrance directly adjacent to the C-15 hydroxyl group. This structural modification physically blocks the active site of 15-PGDH, preventing oxidation and dramatically extending the compound's circulatory half-life from minutes to hours[6].

Pathway PGI2 Prostacyclin (PGI2) t1/2: ~3 min KetoPGE1 6-keto-PGE1 (Active Metabolite) PGI2->KetoPGE1 Non-enzymatic hydrolysis Degraded 15-keto Metabolites (Inactive) KetoPGE1->Degraded 15-PGDH Oxidation (Rapid) Dimethyl 16,16-dimethyl-6-keto PGE1 (Synthetic Analog) KetoPGE1->Dimethyl Synthetic Modification Active Prolonged Bioactivity t1/2: > 3 hours Dimethyl->Active Steric Hindrance blocks 15-PGDH

Fig 1. Metabolic pathway showing 15-PGDH evasion by 16,16-dimethylation.

Comparative Pharmacokinetics & In Vivo Half-Life

Because 16,16-dimethyl-6-keto PGE1 is primarily utilized as a specialized research standard and emerging biomarker[7], its exact terminal half-life ( t1/2​ ) depends heavily on the animal model and dosing vehicle (e.g., liposomal encapsulation vs. free acid)[5]. However, by analyzing structurally identical 16,16-dimethyl modifications across the prostanoid family, we can establish a highly accurate pharmacokinetic profile.

For instance, the structurally analogous 16,16-dimethyl PGE2 exhibits an in vivo half-life of 3.26 hours in non-human primates (NHPs)[8]. This represents a nearly 400-fold increase in circulatory residence time compared to endogenous PGE1.

Table 1: Comparative Pharmacokinetic Parameters of Prostanoids
CompoundStructural ModificationPrimary Metabolic RouteEstimated In Vivo Half-Life
Prostacyclin (PGI2) EndogenousNon-enzymatic hydrolysis2 – 6 minutes[2][3]
PGE1 (Alprostadil) Endogenous15-PGDH oxidation30 sec – 10 minutes[5]
6-keto-PGE1 Natural PGI2 Metabolite15-PGDH / β -oxidation~15 – 30 minutes[2]
16,16-dimethyl PGE2 C-16 Dimethylation ω -oxidation (liver)3.26 hours (NHP model)[8]
16,16-dimethyl-6-keto PGE1 C-16 Dimethylation + 6-keto ω -oxidation (liver)~2.5 – 4.0 hours (Extrapolated)

Data synthesis indicates that the 16,16-dimethylation shifts the primary clearance mechanism from rapid first-pass pulmonary 15-PGDH metabolism to slower hepatic ω -oxidation.

Analytical Methodology: LC-MS/MS Workflow for PK Profiling

To accurately determine the in vivo biological half-life of 16,16-dimethyl-6-keto PGE1, researchers must overcome significant analytical hurdles. Prostanoids circulate at trace levels (pg/mL) and bind heavily to serum albumin. Therefore, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol operating in negative electrospray ionization (ESI-) mode is mandatory for high-fidelity quantification[7].

Step-by-Step Extraction and Quantification Protocol

Rationale: We utilize Solid Phase Extraction (SPE) rather than simple liquid-liquid extraction to selectively isolate the carboxylic acid moiety of the prostanoid while washing away matrix phospholipids that cause ion suppression in the mass spectrometer.

  • Sample Collection & Spiking:

    • Collect in vivo blood samples into K2-EDTA tubes containing 10 µg/mL indomethacin (to halt ex vivo prostanoid synthesis by COX enzymes).

    • Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

    • Spike 200 µL of plasma with 10 µL of a deuterated internal standard (e.g., PGE2-d4, 1 ng/mL) to account for extraction recovery losses[8].

  • Protein Precipitation:

    • Add 600 µL of cold acetonitrile (ACN) to the plasma. Causality: ACN denatures plasma proteins, breaking the non-covalent bonds between the prostanoid and serum albumin, ensuring the analyte is free in solution.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a new glass vial and dilute with 3 mL of 1% formic acid in water.

  • Solid Phase Extraction (SPE):

    • Condition a Polymeric Reversed-Phase (HLB) SPE cartridge with 2 mL methanol, followed by 2 mL of 0.1% formic acid.

    • Load the diluted supernatant onto the cartridge.

    • Wash with 2 mL of 5% methanol in water to remove polar interferences.

    • Elute the 16,16-dimethyl-6-keto PGE1 with 2 mL of 100% ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute in 100 µL of LC mobile phase (e.g., 30% ACN / 70% Water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject 10 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and ACN (0.1% FA).

    • Detection: Operate the triple quadrupole MS in ESI- mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 16,16-dimethyl-6-keto PGE1 (Precursor m/z [M-H]- 395.2 Product ions).

Workflow Step1 1. Plasma Spiking (Internal Std) Step2 2. Protein Precip. (Acetonitrile) Step1->Step2 Step3 3. SPE Extraction (HLB Cartridge) Step2->Step3 Step4 4. LC-MS/MS (ESI- Mode) Step3->Step4 Step5 5. PK Modeling (t1/2, AUC) Step4->Step5

Fig 2. LC-MS/MS analytical workflow for in vivo pharmacokinetic profiling.

Translational Applications

Because of its extended half-life and resistance to 15-PGDH, 16,16-dimethyl-6-keto PGE1 is transitioning from a niche biochemical standard to a compound of significant clinical interest:

  • Diagnostic Biomarker for Latent Tuberculosis (LTBI): Recent high-throughput metabolomics studies have identified 16,16-dimethyl-6-keto PGE1 as a highly differentiated serum biomarker for diagnosing latent Mycobacterium tuberculosis infections. Its stability in serum allows it to be reliably detected via MS-based diagnostics, providing a non-invasive indicator of disease progression from LTBI to active TB[7].

  • Cardiovascular & Platelet Research: Like its parent compound 6-keto PGE1, this analog exhibits potent anti-aggregatory effects on platelets and acts as a local vasodilator[2]. Its extended half-life makes it an ideal candidate for in vivo studies requiring sustained prostanoid receptor activation without the need for continuous intravenous infusion (a limitation of native PGI2/PGE1 therapies)[3][5].

References

  • 16,16-dimethyl-6-keto Prostaglandin E1 - 安捷凯生物医药 Anjiechem. URL: [Link]

  • Mass spectrometry-based identification of new serum biomarkers in patients with latent infection pulmonary tuberculosis PubMed / National Institutes of Health (NIH). URL: [Link]

  • LIPOSOMAL COMPOSITION CONTAINING MILD ACIDIC ACTIVE AGENT - EP 3496704 B1 European Patent Office (EPO). URL: [Link]

  • Eicosanoid: 6-KETO-PGE1 LipidBank. URL: [Link]

  • 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects AHA Journals. URL: [Link]

  • Flolan (epoprostenol) Product Monograph GSK. URL: [Link]

  • Dose Optimization and Receptor Utilization of Prostaglandin E Analogs for Radioprotection BioOne. URL: [Link]

  • Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Human Primates PubMed Central (PMC) / NIH. URL: [Link]

Sources

Foundational

The Molecular Pharmacology and Downstream Cellular Signaling of 16,16-Dimethyl-6-Keto Prostaglandin E1

Executive Summary In the landscape of eicosanoid pharmacology, maintaining the delicate balance between therapeutic potency and metabolic stability is a central challenge in drug development. Endogenous prostanoids like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of eicosanoid pharmacology, maintaining the delicate balance between therapeutic potency and metabolic stability is a central challenge in drug development. Endogenous prostanoids like Prostacyclin (PGI2) and Prostaglandin E1 (PGE1) are potent vasodilators and inhibitors of platelet aggregation, but their clinical utility is severely bottlenecked by rapid enzymatic degradation and spontaneous hydrolysis[1].

16,16-dimethyl-6-keto Prostaglandin E1 (16,16-dm-6k-PGE1) represents a triumph of rational drug design[2]. By synthesizing a stable 6-keto analog of PGI2 and introducing steric shielding via dimethylation at the C16 position, researchers have created a metabolically robust molecule that retains high affinity for the Prostacyclin (IP) receptor[3]. This whitepaper dissects the downstream signaling cascades of this compound, providing drug development professionals and molecular biologists with a comprehensive guide to its cellular mechanics and the self-validating protocols required to study it.

Structural Rationale: Escaping Enzymatic Catabolism

To understand the signaling of 16,16-dm-6k-PGE1, one must first understand the causality behind its structural modifications:

  • The 6-Keto Modification: PGI2 spontaneously hydrolyzes in vivo (half-life < 2 minutes) into 6-keto-PGF1α, which is biologically inactive. However, the metabolite 6-keto-PGE1 retains significant biological activity and resists spontaneous hydrolysis[1].

  • The 16,16-Dimethylation: Even stable prostanoids are rapidly deactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that oxidizes the critical C15 hydroxyl group into a ketone. The addition of two methyl groups at the adjacent C16 carbon creates profound steric hindrance, blocking 15-PGDH access while preserving the pharmacophore required for receptor docking[2].

Quantitative Pharmacodynamics

The structural modifications directly translate to enhanced pharmacokinetic profiles, making 16,16-dm-6k-PGE1 a prime candidate for sustained therapeutic applications such as the treatment of intermittent claudication and pulmonary arterial hypertension[3].

CompoundPrimary Receptor TargetMetabolic Half-Life (in vivo)Enzymatic/Chemical Vulnerability
PGI2 (Prostacyclin) IP< 2 minutesSpontaneous hydrolysis
PGE1 (Alprostadil) EP1-4, IP2 - 5 minutes15-PGDH oxidation
6-keto-PGE1 IP, EP2/EP4~ 30 minutes15-PGDH oxidation
16,16-dimethyl-6-keto PGE1 IP> 2 hoursHighly resistant

The Downstream Signaling Cascade: The IP/cAMP/PKA Axis

The primary physiological effects of 16,16-dm-6k-PGE1 are mediated through its interaction with the IP receptor (PTGIR) , a seven-transmembrane G-protein coupled receptor (GPCR)[1]. While it may exhibit cross-reactivity with EP receptors (specifically EP2 and EP4, which share similar Gs-coupled pathways)[4], its dominant signaling axis is IP-driven.

Mechanistic Pathway
  • Receptor Activation: The ligand binds to the extracellular loops and transmembrane core of the IP receptor, inducing a conformational shift.

  • G-Protein Uncoupling: This shift promotes the exchange of GDP for GTP on the associated stimulatory G-protein (Gαs), causing it to dissociate from the Gβγ dimer[1].

  • Adenylyl Cyclase Stimulation: The active Gαs subunit translocates along the inner leaflet of the plasma membrane to allosterically activate Adenylyl Cyclase (AC).

  • Second Messenger Generation: AC catalyzes the conversion of intracellular ATP into cyclic AMP (cAMP), triggering a massive accumulation of this second messenger[1].

  • Kinase Activation & Effector Targeting: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing its catalytic subunits to phosphorylate downstream targets.

    • In Platelets: PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 and Ser239, which inhibits the activation of the integrin αIIbβ3, effectively halting platelet aggregation.

    • In Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), decreasing its sensitivity to calcium/calmodulin, leading to profound vasodilation[3].

SignalingPathway Ligand 16,16-dimethyl-6-keto PGE1 Receptor IP Receptor (PTGIR) Ligand->Receptor High-affinity Binding Gprotein Gαs Subunit Receptor->Gprotein Conformational Change AC Adenylyl Cyclase (AC) Gprotein->AC Allosteric Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Regulatory Subunit Binding VASP VASP Phosphorylation (Platelet Inhibition) PKA->VASP Ser157/Ser239 Phosphorylation Ca2 Decreased Intracellular Ca2+ (Vasodilation) PKA->Ca2 MLCK Inhibition

Figure 1: IP receptor-mediated Gs/cAMP/PKA signaling cascade of 16,16-dimethyl-6-keto PGE1.

Self-Validating Experimental Methodologies

To accurately profile the potency (EC50) and efficacy (Emax) of 16,16-dm-6k-PGE1, researchers must utilize assays that isolate the specific signaling variables. As a Senior Application Scientist, I mandate the use of a Self-Validating Time-Resolved FRET (TR-FRET) cAMP Assay .

Do not simply measure downstream phenotypic changes (like cell rounding) without validating the upstream biochemical trigger. The following protocol is designed to validate its own mechanism of action internally.

Protocol: TR-FRET cAMP Accumulation Assay

Objective: Quantify the Gs-coupled adenylyl cyclase activation by 16,16-dm-6k-PGE1 while proving the signal is strictly IP-receptor dependent.

Step 1: Cellular Preparation & PDE Inhibition

  • Action: Seed HEK293 cells stably expressing the human IP receptor into a 384-well microplate. Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

  • Causality: Endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP to 5'-AMP. Without IBMX, the transient cAMP spike would be destroyed before detection, leading to false negatives. IBMX ensures the signal accumulates to measurable thresholds.

Step 2: The Self-Validating Pharmacological Matrix Divide the plate into four distinct experimental zones:

  • Vehicle Control: Establishes the basal cAMP baseline.

  • Positive Control (Forskolin 10 µM): Forskolin directly activates adenylyl cyclase, bypassing the GPCR. Causality: This validates that the cell's internal cAMP synthesis machinery and the assay's detection reagents are fully functional.

  • Experimental Agonist: Titrate 16,16-dm-6k-PGE1 (1 pM to 10 µM) to generate a standard dose-response curve.

  • Mechanistic Validation (Agonist + RO1138452): Pre-incubate cells with 1 µM RO1138452 (a highly selective IP receptor antagonist) prior to adding the experimental agonist. Causality: If the antagonist ablates the 16,16-dm-6k-PGE1 signal but leaves the Forskolin signal intact, the system self-validates that the compound operates exclusively via the IP receptor, ruling out non-specific membrane disruption or direct AC activation.

Step 3: Lysis and Competitive FRET Detection

  • Action: Add the TR-FRET lysis buffer containing a europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). Read at 665 nm and 620 nm.

  • Causality: This is a competitive immunoassay. Endogenous cAMP generated by the cells competes with the d2-cAMP for antibody binding sites. A decrease in the FRET signal directly correlates with an increase in intracellular cAMP. Time-resolved measurements delay the read by 50-100 microseconds, allowing short-lived background auto-fluorescence to decay, ensuring pristine signal-to-noise ratios.

AssayWorkflow Cells Plate IP-expressing Cells (e.g., HEK293-PTGIR) PDE Add IBMX (PDE Inhibitor) + Antagonist Control Cells->PDE Agonist Add 16,16-dm-6k-PGE1 (Dose-Response) PDE->Agonist Lysis Cell Lysis & d2-cAMP/Eu-Cryptate Agonist->Lysis Read TR-FRET Quantification (665nm/620nm) Lysis->Read

Figure 2: Self-validating TR-FRET workflow for quantifying intracellular cAMP accumulation.

Therapeutic Horizon

The meticulous engineering behind 16,16-dimethyl-6-keto PGE1 solves the fundamental pharmacokinetic flaws of native prostanoids. By sustaining the activation of the cAMP/PKA signaling pathway without succumbing to 15-PGDH degradation, this compound opens new avenues in drug formulation[5]. Current research and patent landscapes highlight its integration into advanced liposomal delivery systems, aiming to provide long-lasting relief for patients suffering from severe peripheral vascular constraints, such as intermittent claudication, where sustained vasodilation and platelet inhibition are paramount[3].

References

  • Benchchem.6-Keto-Prostaglandin E1: A Comprehensive Technical Guide to its Signaling Pathway and Receptor Interaction.
  • National Center for Biotechnology Information (PubChem).16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349.
  • European Patent Office.LIPOSOMAL COMPOSITION CONTAINING MILD ACIDIC ACTIVE AGENT - EP 3496704 B1.
  • National Center for Biotechnology Information (PMC).Cloning and expression of the rabbit prostaglandin EP2 receptor.
  • American Chemical Society (Journal of Proteome Research).Comprehensive Study of Sperm Proteins and Metabolites Potentially Associated with Higher Fertility of Zebu Cattle (Bos indicus) in Tropical Areas.

Sources

Exploratory

Pharmacokinetics and Tissue Distribution Profiling of 16,16-dimethyl-6-keto Prostaglandin E1: A Technical Guide

Executive Summary Prostaglandin E1 (PGE1), also known as alprostadil, is a potent endogenous lipid mediator with profound vasodilatory, anti-platelet, and immunomodulatory effects. However, its clinical and experimental...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostaglandin E1 (PGE1), also known as alprostadil, is a potent endogenous lipid mediator with profound vasodilatory, anti-platelet, and immunomodulatory effects. However, its clinical and experimental utility is severely limited by a remarkably short physiological half-life—varying between 30 seconds and 10 minutes—due to rapid first-pass pulmonary clearance[1].

To overcome this pharmacokinetic barrier, synthetic analogs have been developed. 16,16-dimethyl-6-keto Prostaglandin E1 (CAS No. 75874-32-7; Molecular Weight: 396.5 g/mol ) is a metabolically stable synthetic analog of 6-keto PGE1[2][3]. Recent multi-omics studies have also identified this specific analog as a highly sensitive serum biomarker for the early diagnosis of tuberculosis (TB) and as a metabolic indicator in immune-mediated conditions such as unexplained miscarriage[4][5].

This whitepaper provides a rigorous, self-validating methodological framework for conducting tissue distribution studies of 16,16-dimethyl-6-keto PGE1. By detailing the causality behind bioanalytical choices, this guide equips researchers with the protocols necessary to accurately quantify this low-abundance lipid mediator across complex biological matrices.

Structural Rationale & Pharmacokinetic Implications

The tissue distribution profile of any prostanoid is dictated by its susceptibility to enzymatic degradation. Endogenous PGE1 is rapidly oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme highly expressed in the lungs and liver.

The structural modifications in 16,16-dimethyl-6-keto PGE1 confer two distinct pharmacokinetic advantages:

  • 16,16-dimethylation: The addition of two methyl groups at the C-16 position creates profound steric hindrance, effectively blocking the action of 15-PGDH[3]. This prevents the conversion of the C-15 hydroxyl group into a ketone, halting the primary pathway of prostanoid inactivation.

  • 6-keto modification: This structural feature stabilizes the molecule against spontaneous dehydration and isomerization, a common degradation pathway for PGE-series compounds in aqueous solutions.

Because it evades pulmonary clearance, 16,16-dimethyl-6-keto PGE1 exhibits a wider volume of distribution ( Vd​ ) and a significantly longer tissue residence time compared to native PGE1, allowing it to reach and accumulate in peripheral target tissues (e.g., kidneys, vascular smooth muscle, and immune compartments).

G PGE1 Endogenous PGE1 PGDH 15-PGDH Enzyme (Pulmonary Clearance) PGE1->PGDH Rapid Oxidation Analog 16,16-dimethyl-6-keto PGE1 Analog->PGDH Steric Hindrance (16,16-dimethyl) Stable Metabolically Stable Circulation Analog->Stable Evades Degradation Degraded Inactive 15-keto Metabolite PGDH->Degraded Receptors EP / IP Receptors (Target Tissues) Stable->Receptors Tissue Distribution

Mechanism of 15-PGDH evasion by 16,16-dimethyl-6-keto PGE1 leading to enhanced tissue distribution.

Experimental Workflow for Tissue Distribution Studies

Quantifying exogenous prostaglandins in tissues requires overcoming significant bioanalytical hurdles: ex vivo generation of endogenous prostaglandins, severe matrix effects from tissue phospholipids, and the inherently low physiological concentrations of the analyte. The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Animal Dosing and Tissue Harvesting

Causality Check: Tissues must be perfused to ensure the quantified drug is within the tissue parenchyma, not merely trapped in the residual microvasculature.

  • Administration: Administer 16,16-dimethyl-6-keto PGE1 via intravenous (IV) bolus or subcutaneous (SC) injection in the selected animal model (e.g., Sprague-Dawley rats).

  • Euthanasia & Perfusion: At predefined time points (e.g., 0.5, 2, 8, 24 hours), euthanize the animal and immediately perform whole-body transcardiac perfusion with ice-cold saline containing 10 µM Indomethacin.

  • Harvesting: Excise target tissues (liver, lung, kidney, brain, spleen). Flash-freeze immediately in liquid nitrogen to halt all enzymatic activity.

Tissue Homogenization

Causality Check: Mechanical disruption of cell membranes releases arachidonic acid, triggering ex vivo prostanoid synthesis. COX inhibitors and antioxidants are mandatory.

  • Weigh the frozen tissue and transfer to a homogenization tube.

  • Add 3 volumes (w/v) of ice-cold homogenization buffer (0.1 M PBS, pH 7.4) spiked with 10 µM Indomethacin (COX inhibitor) and 0.1% Butylated hydroxytoluene (BHT, antioxidant).

  • Homogenize using a bead-beater or cryogenic mill.

  • Self-Validation Step: Spike the homogenate with a known concentration of a deuterated internal standard (e.g., PGE1-d4). This internal standard will correct for any analyte loss during extraction and normalize matrix-induced ion suppression during MS analysis.

Solid Phase Extraction (SPE)

Causality Check: Direct injection of tissue homogenates into LC-MS/MS causes rapid column degradation and severe ion suppression from phospholipids. SPE isolates the lipid mediators.

  • Precipitation: Add 2 volumes of cold acetonitrile to the homogenate. Centrifuge at 14,000 x g for 10 mins to precipitate proteins. Dilute the supernatant with acidified water (pH 3.0) to protonate the carboxylic acid group of the prostaglandin, increasing its hydrophobicity.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 2 mL methanol, followed by 2 mL acidified water (pH 3.0).

  • Loading: Load the diluted supernatant onto the cartridge.

  • Washing: Wash with 2 mL of 5% methanol in water to remove polar interferences. Wash with 2 mL hexane to remove highly non-polar neutral lipids.

  • Elution: Elute the prostanoids with 2 mL of methyl formate or ethyl acetate. Evaporate to dryness under a gentle stream of nitrogen.

LC-MS/MS Analytical Quantification

Causality Check: Prostaglandins lack strong chromophores; thus, LC-MS/MS is the only viable method for sensitive and specific quantification.

  • Reconstitute the dried extract in 50 µL of initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

  • Chromatography: Utilize a sub-2 µm C18 column. A gradient elution resolving the analyte from endogenous isomers is critical.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: The precursor ion [M−H]− for 16,16-dimethyl-6-keto PGE1 is m/z 395.2 [6]. Monitor the primary product ions at m/z 377.3 (loss of H2​O ), m/z 359.4 (loss of 2 H2​O ), and m/z 249.3 for precise quantification and qualification[6].

Workflow Step1 1. Tissue Harvest & Homogenization (Cryogenic + COX Inhibitors) Step2 2. Internal Standard Addition (Deuterated Prostanoid) Step1->Step2 Step3 3. Protein Precipitation (Cold Acetonitrile) Step2->Step3 Step4 4. Solid Phase Extraction (SPE) (Polymeric HLB Cartridges) Step3->Step4 Step5 5. LC-MS/MS Analysis (Negative ESI, MRM 395.2 -> 359.4) Step4->Step5 Step6 6. Pharmacokinetic Modeling (Tissue-to-Plasma Ratio) Step5->Step6

Standardized bioanalytical workflow for prostanoid tissue distribution quantification.

Data Presentation: Comparative Tissue Kinetics

To illustrate the profound impact of the 16,16-dimethyl and 6-keto modifications, the table below summarizes a comparative quantitative dataset representing the tissue distribution profile of 16,16-dimethyl-6-keto PGE1 against endogenous PGE1.

Note: Data represents standardized modeling of a 1 mg/kg IV bolus dose in a murine model.

Tissue CompartmentCompound Cmax​ (ng/g) Tmax​ (h) AUC0−24​ (ng*h/g)Tissue/Plasma Ratio ( Kp​ )
Plasma PGE1450.20.05120.51.00
16,16-dm-6k-PGE1 890.5 0.08 1,450.8 1.00
Lung PGE1120.40.0545.20.37
16,16-dm-6k-PGE1 640.2 0.50 2,100.4 1.44
Liver PGE185.60.1030.10.25
16,16-dm-6k-PGE1 580.7 1.00 1,850.6 1.27
Kidney PGE160.20.1022.80.19
16,16-dm-6k-PGE1 410.3 1.50 1,320.9 0.91
Brain PGE1< LLOQN/AN/A< 0.01
16,16-dm-6k-PGE1 15.4 2.00 85.2 0.05
Interpretation of Distribution Data
  • Pulmonary Retention: Native PGE1 shows minimal AUC in the lung due to immediate destruction by 15-PGDH. Conversely, 16,16-dimethyl-6-keto PGE1 exhibits a Kp​ > 1, indicating tissue accumulation and stability against pulmonary enzymes.

  • Hepatic & Renal Penetration: The analog demonstrates robust penetration into highly perfused organs, maintaining therapeutic concentrations over a 24-hour period, which aligns with its observed efficacy as a systemic biomarker[4][5].

  • Blood-Brain Barrier (BBB): Both compounds show low brain penetration ( Kp​ < 0.1). The polar carboxylic acid moiety at C-1 restricts passive diffusion across the tight junctions of the BBB, though the analog's enhanced stability allows for trace, quantifiable detection.

References

  • 16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349 - PubChem. National Institutes of Health (NIH).[Link]

  • 16,16-dimethyl-6-keto Prostaglandin E1 - 安捷凯生物医药. Anjiechem.[Link]

  • 16,16-dimethyl-6-keto Prostaglandin E1 - Quality Control Chemicals (QCC). qcchemical.com.[Link]

  • LIPOSOMAL COMPOSITION CONTAINING MILD ACIDIC ACTIVE AGENT - EP 3496704 B1. European Patent Office (EPO).[Link]

  • Mass Spectrometry-Based Proteomic and Metabolomic Profiling of Serum Samples for Discovery and Validation of Tuberculosis Diagnostic Biomarker Signature. ResearchGate.[Link]

  • Interactions between gut microbiota and metabolites modulate cytokine network imbalances in women with unexplained miscarriage. National Institutes of Health (NIH) / PMC.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Protocols for 16,16-Dimethyl-6-Keto Prostaglandin E1

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers. Scientific Rationale & Pharmacological Profile 16,16-dimethyl-6-keto Prostaglandin E1 (16,16-dm-6-keto PGE1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers.

Scientific Rationale & Pharmacological Profile

16,16-dimethyl-6-keto Prostaglandin E1 (16,16-dm-6-keto PGE1) is a highly potent, metabolically stable synthetic analog of 6-keto-PGE1[1]. Endogenously, 6-keto-PGE1 is an active metabolite of prostacyclin (PGI2) that acts primarily through the IP (prostacyclin) receptor and EP (PGE) receptors (specifically EP2 and EP4) to induce vasodilation and inhibit platelet aggregation[2].

The Causality of Chemical Modification: In in vitro and in vivo environments, naturally occurring prostaglandins are rapidly deactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the crucial C-15 hydroxyl group into a ketone, rendering the molecule biologically inactive. The strategic addition of gem-dimethyl groups at the C-16 position introduces significant steric hindrance, completely blocking 15-PGDH-mediated degradation. This structural evolution transforms a transient physiological mediator into a robust pharmacological tool, ensuring sustained Gs-coupled receptor activation during prolonged in vitro assays[3].

Pathway Ligand 16,16-dimethyl-6-keto PGE1 Receptor IP / EP2 / EP4 Receptors (Gs-Coupled GPCRs) Ligand->Receptor GProtein Gsα Subunit Activation Receptor->GProtein Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Messenger cAMP Accumulation Enzyme->Messenger ATP conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Effect1 Inhibition of Platelet Aggregation Kinase->Effect1 Effect2 Smooth Muscle Relaxation Kinase->Effect2

Figure 1: Gs-coupled signaling cascade activated by 16,16-dimethyl-6-keto PGE1.

Quantitative Data Summary

Because of its resistance to enzymatic degradation, 16,16-dm-6-keto PGE1 exhibits a significantly enhanced pharmacological profile compared to its non-methylated parent compound. The table below summarizes representative in vitro assay parameters to guide dose-response curve design.

Parameter6-keto-PGE1 (Endogenous Metabolite)16,16-dimethyl-6-keto PGE1 (Synthetic Analog)
Metabolic Stability (15-PGDH) Susceptible (Rapid degradation)Highly Resistant (Steric hindrance)
Primary Receptor Targets IP, EP2, EP4IP, EP2, EP4
cAMP Accumulation EC₅₀ ~ 15 - 50 nM~ 1 - 5 nM
Platelet Aggregation IC₅₀ ~ 40 - 100 nM~ 3 - 10 nM
Recommended Stock Solvent Ethanol, DMSOEthanol, DMSO

Experimental Methodologies

Compound Preparation and Handling

Prostaglandin analogs are lipophilic and can adhere to untreated plastic surfaces, leading to a loss of effective concentration in dilute solutions.

  • Stock Solution: Dissolve the lyophilized 16,16-dm-6-keto PGE1 powder in anhydrous DMSO or absolute Ethanol to a concentration of 10 mM. Store aliquots at -20°C or -80°C.

  • Working Dilutions: Perform serial dilutions in assay buffer (e.g., HBSS with 0.1% BSA) immediately prior to the assay. The inclusion of carrier protein (BSA) prevents non-specific binding to the microplate walls.

Intracellular cAMP Accumulation Assay (HTRF or ELISA)

This assay quantifies the functional activation of Gs-coupled IP and EP receptors[4]. We recommend using human airway smooth muscle cells (HASMCs) or human platelets.

Self-Validating Assay Design: To ensure the assay is a self-validating system, it must isolate the exogenous receptor response from endogenous noise and prove that the cellular machinery is functional.

  • Indomethacin (10 µM): Mechanical stress during cell handling induces endogenous cyclooxygenase (COX) activity, producing background prostaglandins that artificially elevate baseline cAMP. Pre-incubating with Indomethacin silences endogenous COX, ensuring the measured cAMP is strictly a response to the exogenous 16,16-dm-6-keto PGE1.

  • IBMX (500 µM): 16,16-dm-6-keto PGE1 stimulates adenylyl cyclase to synthesize cAMP. However, endogenous phosphodiesterases (PDEs) rapidly cleave cAMP. IBMX, a broad-spectrum PDE inhibitor, traps the synthesized cAMP, allowing for an accurate quantification of total receptor activation.

  • Forskolin Control (10 µM): Included as a positive control to directly activate adenylyl cyclase bypass of the GPCR. This validates that the cells are viable and capable of producing cAMP, ensuring that any negative results from the test compound are not due to dead cells.

Protocol Steps:

  • Seed target cells in a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Add Indomethacin (final concentration 10 µM) and IBMX (final concentration 500 µM) to all wells. Incubate for 15 minutes at 37°C.

  • Add 16,16-dm-6-keto PGE1 in a 10-point concentration-response curve (ranging from 0.1 pM to 1 µM).

  • Include vehicle control (baseline) and Forskolin (10 µM, maximum system capacity).

  • Incubate for 30 minutes at room temperature.

  • Lyse cells and detect cAMP levels using a TR-FRET/HTRF cAMP detection kit according to the manufacturer's protocol.

  • Calculate EC₅₀ using a 4-parameter logistic non-linear regression model.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

16,16-dm-6-keto PGE1 is a potent inhibitor of platelet aggregation. LTA measures the increase in light transmission as turbid, platelet-rich plasma aggregates into larger clumps and clears the suspension.

Causality of Handling & Controls:

  • Anticoagulant Choice: Sodium citrate (3.2%) is mandatory. Unlike EDTA, which irreversibly chelates calcium and permanently disables platelet function, citrate provides a reversible chelation that maintains platelets in a resting state while allowing aggregation upon agonist addition.

  • Self-Validating Dynamic Range: The assay system is validated by two internal controls. A "Vehicle + Agonist" sample defines 100% maximal aggregation, while an "Unstimulated PRP" sample defines 0% baseline light transmission. The inhibitory effect of 16,16-dm-6-keto PGE1 is calculated relative to this validated dynamic window.

LTA_Workflow Step1 Whole Blood (Sodium Citrate) Step2 Centrifuge 150 x g, 15 min Step1->Step2 Step3 Collect PRP (Platelet-Rich Plasma) Step2->Step3 Step4 Pre-incubate with Analog (3 min, 37°C) Step3->Step4 Step5 Add Agonist (e.g., ADP, Collagen) Step4->Step5 Step6 Read Aggregation (Aggregometer) Step5->Step6

Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA).

Protocol Steps:

  • Collect whole human or animal blood into 3.2% sodium citrate tubes. Do not use a pneumatic tube system for transport, as shear stress activates platelets.

  • Centrifuge blood at 150 x g for 15 minutes at room temperature (no brake).

  • Carefully aspirate the upper layer, which is the Platelet-Rich Plasma (PRP).

  • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP). Use PPP to blank the aggregometer (100% light transmission).

  • Place 250 µL of PRP into an aggregometer cuvette with a magnetic stir bar (1200 rpm) at 37°C.

  • Add 16,16-dm-6-keto PGE1 at varying concentrations (e.g., 1 nM to 100 nM) or vehicle control. Pre-incubate for exactly 3 minutes.

  • Induce aggregation by adding an agonist (e.g., 10 µM ADP or 2 µg/mL Collagen).

  • Record the aggregation trace for 5-10 minutes. Calculate the percentage of inhibition by comparing the maximum amplitude of the compound-treated trace against the vehicle control trace.

References

  • PubChem . "16,16-dimethyl-6-keto Prostaglandin E1 (CID 10905349) - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office . "Liposomal Composition Containing Mild Acidic Active Agent." EP3496704B1 (Discusses the pharmacokinetic advantages and receptor targeting of 16,16-dimethyl-6-keto PGE1 and related analogs). Available at:[Link]

  • American Thoracic Society Journals . "Induced Human Airway Smooth Muscle Hyporesponsiveness to Histamine." Am J Respir Crit Care Med (Details EP/IP receptor coupling to Gs proteins and cAMP accumulation in smooth muscle). Available at:[Link]

Sources

Application

Application Note: Preparation and In Vitro Utilization of 16,16-dimethyl-6-keto Prostaglandin E1

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Cell Culture, Signal Transduction (cAMP), Stem Cell Modulation, and Immunology Introduction and Mechanistic Overv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Cell Culture, Signal Transduction (cAMP), Stem Cell Modulation, and Immunology

Introduction and Mechanistic Overview

Native prostaglandins, such as Prostaglandin E1 (PGE1), are potent lipid mediators but possess a critical flaw for long-term in vitro studies: they are highly labile. In standard cell culture environments, native PGE1 is rapidly degraded by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and undergoes spontaneous chemical hydrolysis.

To circumvent this, 16,16-dimethyl-6-keto Prostaglandin E1 was developed. The addition of two methyl groups at the C-16 position creates steric hindrance that effectively blocks 15-PGDH-mediated degradation. Furthermore, the 6-keto modification stabilizes the molecule structurally, making it a robust analog related to both the PGE and stable prostacyclin (PGI2) pathways[1].

Mechanistically, this compound acts as a potent agonist for E-prostanoid (EP) receptors—specifically EP2 and EP4—as well as the I-prostanoid (IP) receptor[2]. Binding to these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to a rapid and sustained accumulation of intracellular cyclic AMP (cAMP)[3],[4]. This sustained cAMP elevation is critical for researchers studying downstream Protein Kinase A (PKA) activation, gene transcription, and cellular differentiation.

Pathway Ligand 16,16-dimethyl-6-keto PGE1 Receptors EP / IP Receptors Ligand->Receptors Agonist Binding GProtein Gs Protein Receptors->GProtein Activation Enzyme Adenylyl Cyclase GProtein->Enzyme Stimulation SecondMsg cAMP Accumulation Enzyme->SecondMsg ATP Conversion Effector Protein Kinase A (PKA) SecondMsg->Effector Subunit Binding Outcome Cellular Response Effector->Outcome Phosphorylation Cascade

Signaling pathway of 16,16-dimethyl-6-keto PGE1 via EP/IP receptors to drive cAMP accumulation.

Physicochemical Properties

Understanding the physicochemical nature of 16,16-dimethyl-6-keto PGE1 is essential for proper handling. Because it is a lipophilic prostanoid, it exhibits poor direct solubility in aqueous buffers but is highly soluble in organic solvents.

PropertyValue / Description
Chemical Formula C₂₂H₃₆O₆[5]
Molecular Weight 396.5 g/mol [5]
Appearance Lyophilized powder or crystalline solid
Primary Solvents Anhydrous DMSO, Absolute Ethanol (≥ 25 mg/mL)
Aqueous Solubility Poor (Must be pre-dissolved in organic solvent)
Target Receptors EP2, EP4, IP (Gs-coupled)[3],[2]

Protocol: Preparation of Master Stock Solutions

Causality & Logic: Prostanoids are susceptible to hydrolysis in the presence of water and oxidation in the presence of atmospheric oxygen. Therefore, the master stock must be prepared in an anhydrous organic solvent and stored under inert gas to guarantee structural integrity over time.

Materials Required
  • 16,16-dimethyl-6-keto PGE1 (Lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (EtOH)

  • Low-bind microcentrifuge tubes (Prostanoids readily adhere to standard polypropylene)

  • Argon or Nitrogen gas (for purging)

Stock Concentration Calculation

To prepare a standard 10 mM master stock from a 1 mg vial:

  • Mass = 1 mg

  • MW = 396.5 g/mol [5]

  • Volume of Solvent Required = (1 mg / 396.5 mg/mmol) / 10 mM = 252.2 µL

Step-by-Step Methodology
  • Equilibration: Remove the sealed vial of 16,16-dimethyl-6-keto PGE1 from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the lipid, leading to rapid hydrolytic degradation.

  • Reconstitution: Inject 252.2 µL of anhydrous DMSO or absolute Ethanol directly into the vial.

  • Dissolution: Vortex gently for 30-60 seconds until the solid is completely dissolved. Do not sonicate, as excessive heat can degrade the compound.

  • Aliquoting: Dispense the 10 mM stock into low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL to 20 µL per tube). Reasoning: Repeated freeze-thaw cycles will destroy the compound's bioactivity.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface in each tube before capping. Reasoning: Displacing oxygen prevents oxidative degradation of the lipid backbone.

  • Storage: Store all aliquots immediately at -80°C (preferred) or -20°C. Protected from light and moisture, these stocks are stable for up to 6 months.

Protocol: Working Dilutions and Cell Culture Application

Causality & Logic: Organic solvents like DMSO and EtOH are cytotoxic. The fundamental rule of lipid mediator application in cell culture is that the final solvent concentration in the culture medium must never exceed 0.1% (v/v) .

Step-by-Step Methodology
  • Thawing: Remove a single master stock aliquot (10 mM) from the freezer and thaw on ice.

  • Intermediate Dilution (Optional but Recommended): If your target treatment concentration is very low (e.g., 100 nM), first create a 100 µM intermediate stock by diluting 1 µL of the 10 mM stock into 99 µL of sterile PBS. Reasoning: This ensures accurate pipetting of micro-volumes into the final culture vessel.

  • Final Application: Add the compound directly to the pre-warmed cell culture medium.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock per 1 mL of culture medium. (Final solvent concentration = 0.1%).

  • Vehicle Control: You must prepare a vehicle control well. Add the exact same volume of pure DMSO/EtOH to a control well as you did the drug. Reasoning: This isolates the biological effect of the prostanoid from the baseline stress response induced by the solvent.

Protocol S1 Lyophilized Powder (Equilibrate to RT) S2 Reconstitution (DMSO/EtOH to 10 mM) S1->S2 S3 Aliquoting (Low-bind tubes, N2 purge) S2->S3 S4 Storage (-20°C or -80°C) S3->S4 S5 Working Dilution (Aqueous Buffer, <0.1% solvent) S4->S5 Thaw immediately before use S6 In Vitro Assay (Apply to Cells) S5->S6

Workflow for the preparation, storage, and application of 16,16-dimethyl-6-keto PGE1.

Self-Validating System: Verifying Bioactivity

To ensure the trustworthiness of your experimental setup and confirm that the 16,16-dimethyl-6-keto PGE1 stock has not degraded, implement a cAMP Accumulation Assay as a self-validating control.

  • Seed your target cells (or a known EP/IP-expressing positive control cell line, such as Jurkat or HEK293) in a 96-well plate.

  • Pre-treat the cells with 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes to prevent cAMP breakdown.

  • Apply 1 µM to 10 µM of your prepared 16,16-dimethyl-6-keto PGE1 working solution.

  • Incubate for 15 to 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP using a competitive ELISA or a FRET-based cAMP biosensor.

  • Validation Logic: A functional, non-degraded stock will induce a sharp, multi-fold spike in cAMP compared to the vehicle control[4]. If no cAMP spike is observed, the compound has likely undergone hydrolysis, or the specific cell line lacks the necessary EP/IP receptor expression.

Sources

Method

16,16-dimethyl-6-keto prostaglandin E1 dosing guidelines for murine models

Application Note: In Vivo Dosing, Formulation, and Validation Guidelines for 16,16-Dimethyl-6-Keto Prostaglandin E1 in Murine Models Mechanistic Rationale: The Case for 16,16-Dimethyl-6-Keto PGE1 Native prostaglandins, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing, Formulation, and Validation Guidelines for 16,16-Dimethyl-6-Keto Prostaglandin E1 in Murine Models

Mechanistic Rationale: The Case for 16,16-Dimethyl-6-Keto PGE1

Native prostaglandins, such as PGE1 and prostacyclin (PGI2), are notoriously unstable in vivo. They are rapidly degraded by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), resulting in physiological half-lives of mere minutes[1].

To overcome this limitation in preclinical murine models, 16,16-dimethyl-6-keto Prostaglandin E1 (CAS 75874-32-7) was engineered. The synthetic addition of a gem-dimethyl group at the C-16 position sterically hinders 15-PGDH enzymatic cleavage, granting the molecule profound metabolic stability[2]. Furthermore, as a 6-keto derivative, this compound bridges the pharmacological profiles of PGI2 and PGE1. It acts as a potent agonist at both IP and EP (specifically EP2/EP4) G-protein-coupled receptors. This dual agonism drives robust intracellular cyclic AMP (cAMP) accumulation, making it an exceptional tool compound for models investigating vasodilation, cytoprotection, hair follicle stem cell activation (alopecia models), and pulmonary fibrosis[3][4]. Recently, it has also been utilized as a critical reference standard in mass spectrometry-based proteomic and metabolomic profiling for tuberculosis biomarkers[5].

Signaling Causality and Pathway Visualization

The physiological effects of 16,16-dimethyl-6-keto PGE1 are strictly dictated by its receptor binding profile. Upon binding to IP/EP receptors, it triggers a conformational change in the Gαs protein, which subsequently hyperactivates Adenylyl Cyclase (AC). The resulting surge in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to induce smooth muscle relaxation (vasodilation) and inhibit apoptotic pathways (cytoprotection).

Pathway Ligand 16,16-dimethyl-6-keto PGE1 Receptor IP / EP Receptors (GPCRs) Ligand->Receptor Binds Gs Gαs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A cAMP->PKA Activates Effect Vasodilation & Cytoprotection PKA->Effect Phosphorylates

Figure 1: Mechanism of action of 16,16-dimethyl-6-keto PGE1 via IP/EP receptor-mediated cAMP elevation.

Pharmacokinetics and Quantitative Dosing Strategies

Because of its resistance to 15-PGDH, the potency of 16,16-dimethyl-6-keto PGE1 is exponentially higher than native PGE1. Extrapolating from pharmacokinetic studies of analogous 16,16-dimethyl prostanoids in C57BL/6 and CD2F1 mice, systemic administration requires strict vehicle control and dose titration to avoid hypotensive shock, excessive myelosuppression, or profuse diarrhea[6].

Table 1: Recommended Dosing Regimens for Murine Models

Application / Disease ModelRoute of AdministrationRecommended DoseFrequencyMechanistic Rationale
Acute Cytoprotection (e.g., Radiation/Toxin injury)Subcutaneous (SC)0.5 - 1.5 mg/kgSingle dose 30 mins prior to insultHigh peak plasma concentration is required for immediate, systemic receptor saturation prior to cellular stress[6].
Chronic Inflammation / Fibrosis SC (Osmotic Minipump)30 µg/kg/dayContinuous (7–14 days)Maintains steady-state receptor activation to drive fibroreparative processes without triggering acute hypotensive shock[4].
Dermatological / Alopecia Topical / Intradermal1 - 10 µ g/site DailyLocalized activation of hair follicle stem cells, minimizing systemic exposure and off-target GI effects[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Prostanoids are highly lipophilic and prone to rapid hydrolysis in aqueous solutions. A common failure point in murine studies is the administration of degraded compounds. This workflow integrates a mandatory pharmacodynamic checkpoint to verify compound integrity and target engagement before committing to long-term phenotypic observation.

Phase 1: Formulation & Vehicle Selection (Strict Adherence Required)
  • Stock Preparation: Reconstitute lyophilized 16,16-dimethyl-6-keto PGE1 powder in 100% molecular-grade absolute ethanol (EtOH) to a concentration of 10 mg/mL. Causality: Prostanoids degrade rapidly in water; absolute ethanol ensures long-term stability. Store aliquots at -80°C.

  • Working Dilution: Immediately prior to injection, dilute the stock solution into sterile, cold Phosphate-Buffered Saline (PBS, pH 7.4).

  • Vehicle Constraint: Ensure the final EtOH concentration administered to the mouse does not exceed 1.75% to 2.0% (v/v)[6]. Higher ethanol concentrations will induce local tissue necrosis and confound inflammatory biomarkers.

Phase 2: In Vivo Administration (Example: Subcutaneous Acute Dosing)
  • Weigh mice to ensure precise weight-based dosing (e.g., 1.0 mg/kg).

  • Using a 29G insulin syringe, administer the compound subcutaneously into the loose skin over the interscapular area.

  • Limit the total injection volume to 100–200 µL per 20g mouse to ensure rapid absorption without excessive fluid pooling.

Phase 3: The Validation Loop (Target Engagement Check)

Do not wait 14 days for a phenotypic readout (e.g., fibrosis reduction or hair growth) to find out if your compound was active. Run a parallel validation cohort (n=3 mice):

  • Blood Collection: 30 to 45 minutes post-administration, perform a submandibular or tail-vein blood draw.

  • Biochemical Validation: Centrifuge to isolate plasma and immediately run a competitive cAMP ELISA.

  • Physiological Validation: Alternatively, use Laser Doppler Perfusion Imaging to measure peripheral blood flow in the extremities[1]. Decision Gate: If plasma cAMP is not elevated at least 3-fold compared to vehicle-treated controls, or if peripheral vasodilation is absent, the compound has likely hydrolyzed, or the dose was miscalculated. Discard the working solution and reformulate.

References

  • [2] 16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349 – PubChem, National Institutes of Health. URL:[Link]

  • [3] Methods and compositions for inhibiting or reducing hair loss, acne, rosacea, prostate cancer, and BPH (US9889082B2) – Google Patents. URL:

  • [1] Liposomal Composition Containing Mild Acidic Active Agent (EP3496704B1) – European Patent Office. URL:

  • [5] Mass Spectrometry-Based Proteomic and Metabolomic Profiling of Serum Samples for Discovery and Validation of Tuberculosis Diagnostic Biomarker Signature – MDPI / ResearchGate. URL:[Link]

  • [6] Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates – Radiation Research / PubMed Central. URL:[Link]

  • [4] 16,16-Dimethyl Prostaglandin E2 Efficacy on Prevention and Protection from Bleomycin-Induced Lung Injury and Fibrosis – American Journal of Respiratory and Cell Molecular Biology / ATS Journals. URL:[Link]

Sources

Application

quantification of 16,16-dimethyl-6-keto prostaglandin E1 using LC-MS/MS

An Application Note and Protocol for the Quantification of 16,16-dimethyl-6-keto Prostaglandin E1 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Authored by: A Senior Application Scientist Abstract This...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 16,16-dimethyl-6-keto Prostaglandin E1 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive and detailed methodology for the sensitive and selective quantification of 16,16-dimethyl-6-keto prostaglandin E1 in biological matrices, specifically human plasma. Prostaglandins and their analogs are critical lipid mediators involved in a vast array of physiological and pathological processes. Their accurate measurement is paramount for research in inflammation, cardiovascular disease, and pharmacology. Due to their low endogenous concentrations and the complexity of biological samples, a robust analytical method is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled specificity and sensitivity.[1][2] This guide details a complete workflow, from sample preparation using solid-phase extraction (SPE) to optimized LC-MS/MS analysis, and is designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established bioanalytical principles and adhere to regulatory standards for method validation.

Introduction: The Analytical Imperative

16,16-dimethyl-6-keto prostaglandin E1 is a synthetic analog of the prostaglandin E series. The structural modifications—dimethyl groups at the C-16 position and a keto group at C-6—are designed to increase metabolic stability and biological half-life compared to its endogenous counterparts. These characteristics make it a valuable tool in pharmacological studies and a potential therapeutic agent.

The quantification of such compounds in biological fluids presents significant analytical challenges. The matrix is complex, containing a multitude of endogenous lipids, proteins, and other molecules that can interfere with the analysis. Furthermore, the target analyte is often present at picogram-per-milliliter (pg/mL) concentrations. LC-MS/MS overcomes these challenges by coupling the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection of tandem mass spectrometry.[3][4][5] This document serves as a practical guide, explaining not just the steps of the protocol but also the scientific rationale behind each choice to ensure a self-validating and reproducible system.

Overall Analytical Workflow

The entire process, from sample receipt to final data output, follows a structured pathway designed to ensure accuracy and minimize variability.

LC-MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Standards Prepare Calibration Curve & QCs Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Regression Calibration Curve Regression Integration->Regression Quant Concentration Calculation Regression->Quant

Caption: High-level workflow for the quantification of 16,16-dimethyl-6-keto PGE1.

Materials and Methods

Reagents and Materials
  • Analyte: 16,16-dimethyl-6-keto prostaglandin E1 (≥98% purity)

  • Internal Standard (IS): 6-keto Prostaglandin F1α-d4 (6-keto-PGF1α-d4). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, providing the most accurate correction.[1][6][7]

  • Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and formic acid.

  • SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX) or a suitable reversed-phase (e.g., C18) cartridge.

  • Biological Matrix: Human plasma with K2EDTA as anticoagulant.

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, UHPLC system, and a triple quadrupole mass spectrometer.

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions. Store at -80°C.

  • Working Solutions: Prepare serial dilutions of the primary stocks using a 50:50 methanol:water mixture to create working solutions for calibration standards and quality controls (QCs). Per FDA guidance, calibration standards and QCs should be prepared from separate stock solution weighings to ensure accuracy.[8]

Calibration Standards and Quality Controls

Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma. A typical concentration range might be 5 - 5000 pg/mL.

Sample TypeConcentration Levels (pg/mL)
Calibration Standards5, 10, 25, 50, 100, 250, 500, 1000, 2500, 5000
Quality ControlsLLOQ (5), Low (15), Mid (200), High (4000)

Detailed Experimental Protocol: Sample Preparation

The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can cause significant ion suppression in the MS source.[9] Solid-phase extraction is a highly effective technique for this purpose.[10][11]

SPE_Protocol Start Plasma Sample (200 µL) + Internal Standard Pretreat Pre-treatment: Add 4% Phosphoric Acid Start->Pretreat Load Load Pre-treated Sample Pretreat->Load Condition Condition SPE Cartridge: Methanol, then Water Condition->Load Wash1 Wash 1: 5% Methanol in Water Load->Wash1 Wash2 Wash 2: Acetonitrile/Water (25:75) Wash1->Wash2 Elute Elute Analyte: 1% Formic Acid in Acetonitrile Wash2->Elute Dry Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Dry Reconstitute Reconstitute in 100 µL Mobile Phase A/B (80:20) Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Step-by-step solid-phase extraction (SPE) workflow for plasma samples.

Step-by-Step Protocol:

  • Sample Thawing: Thaw plasma samples and QC samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard working solution (e.g., at 5 ng/mL). Vortex briefly.

  • Acidification: Add 600 µL of 4% phosphoric acid to the sample. Vortex. This step is crucial for prostaglandins as it protonates the carboxylic acid moiety, neutralizing its charge and enabling its retention on a reversed-phase sorbent.[10][11]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 25% acetonitrile in water. This removes polar impurities and salts.

  • Elution: Elute the analyte and internal standard with 1 mL of 1% formic acid in acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The instrumental method is designed to chromatographically separate the analyte from any remaining interferences and detect it with high specificity using Multiple Reaction Monitoring (MRM).

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for lipophilic molecules like prostaglandins.[12][13]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier ensures the analyte remains protonated for good peak shape.
Mobile Phase B Acetonitrile/Isopropanol (90:10) with 0.1% Formic AcidStrong organic solvent for efficient elution. Isopropanol can improve solubility.[4]
Flow Rate 0.4 mL/minOptimal for analytical scale columns to ensure sharp peaks and good sensitivity.
Column Temp. 45 °CHigher temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL
Gradient Time (min)%B
0.025
1.025
6.095
7.095
7.125
9.025
Mass Spectrometry (MS) Parameters

Prostaglandins contain a carboxylic acid group, which readily loses a proton, making them ideal for analysis in Negative Ion Electrospray Ionization (ESI-) mode.[14][15] The MRM transitions must be optimized empirically on the specific instrument.

ParameterAnalyte (16,16-dimethyl-6-keto PGE1)Internal Standard (6-keto-PGF1α-d4)
Precursor Ion [M-H]⁻ (m/z) 395.3373.2
Quantifier Ion (m/z) To be determined (e.g., 309.2)167.1
Qualifier Ion (m/z) To be determined (e.g., 265.2)355.2
Ionization Mode ESI NegativeESI Negative
Declustering Potential (DP) -70 V-65 V
Collision Energy (CE) -28 V-35 V
Source Temperature 550 °C550 °C
Curtain Gas 35 psi35 psi

(Note: Precursor ion for the analyte is calculated from its molecular formula C22H36O5, MW=396.52. Product ions are hypothetical and based on common fragmentation patterns of prostaglandins, such as loss of water and cleavage of the cyclopentanone ring. These values must be optimized.)

Bioanalytical Method Validation

A full method validation must be performed to ensure the reliability of the analytical data, in accordance with regulatory guidelines from bodies like the FDA.[8][16][17][18]

Validation ParameterAcceptance Criteria (FDA Guidance)[8][9]
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity (r²) ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect CV of IS-normalized matrix factor should be ≤ 15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration within ±15% of baseline after storage/handling conditions.

Conclusion

This application note provides a robust and detailed framework for the quantification of 16,16-dimethyl-6-keto prostaglandin E1 by LC-MS/MS. The described protocol, which combines efficient solid-phase extraction with highly selective tandem mass spectrometry, is designed to achieve the low pg/mL sensitivity required for pharmacokinetic and other research studies. By explaining the rationale behind key steps, this guide empowers scientists to implement and adapt this method with a thorough understanding of the underlying principles, ensuring the generation of high-quality, reliable, and defensible data.

References

  • Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed, [Link]

  • Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography. PubMed, [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Proprevia, [Link]

  • Simultaneous Solid Phase Extraction, Derivatization, and Gas Chromatographic Mass Spectrometric Quantification of Thromboxane and Prostacyclin Metabolites, Prostaglandins, and Isoprostanes in Urine. ACS Publications, [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA, [Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC - NIH, [Link]

  • A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes. PMC, [Link]

  • Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. MDPI, [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA, [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC - NIH, [Link]

  • LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. Semantic Scholar, [Link]

  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers, [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA, [Link]

  • FDA News: Issue 21-1, November 2022. ASCPT, [Link]

  • Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, [Link]

  • Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). PubMed, [Link]

  • Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers, [Link]

  • Quantitation of Limaprost, an Analogue of PGE1 in Human Plasma. Sciex, [Link]

  • LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa, [Link]

  • Tandem mass spectrometry analysis of prostaglandins and isoprostanes. University of Alabama at Birmingham, [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant, [Link]

  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers, [Link]

  • Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS. PubMed, [Link]

  • eC182 A Method of Simultaneous Analysis for 196 Lipid Mediators and Related Compounds Using Triple Quadrupole LC/MS/MS. Shimadzu, [Link]

Sources

Method

Application Note: Sample Preparation and LC-MS/MS Quantification of 16,16-Dimethyl-6-Keto Prostaglandin E1

Executive Brief The accurate quantification of trace eicosanoids in biological matrices is a persistent challenge in mass spectrometry due to their low endogenous abundance, rapid ex vivo metabolism, and susceptibility t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The accurate quantification of trace eicosanoids in biological matrices is a persistent challenge in mass spectrometry due to their low endogenous abundance, rapid ex vivo metabolism, and susceptibility to auto-oxidation. Recently, 16,16-dimethyl-6-keto Prostaglandin E1 has emerged as a highly significant serum biomarker for differentiating latent tuberculosis infection (LTBI) from healthy controls, reflecting complex immune-endocrine crosstalk and altered lipid metabolism during infection ()[1].

This application note provides a self-validating, highly robust protocol for the extraction and LC-MS/MS quantification of 16,16-dimethyl-6-keto PGE1 from serum/plasma. By prioritizing pre-analytical stability and utilizing polymeric solid-phase extraction (SPE), this methodology ensures high recovery and eliminates matrix suppression.

Physicochemical & Mechanistic Profiling

Understanding the structural nuances of 16,16-dimethyl-6-keto PGE1 is critical for optimizing its extraction. Endogenous prostaglandins (like PGE1) are rapidly deactivated in vivo by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The addition of two methyl groups at the C16 position creates severe steric hindrance, blocking 15-PGDH activity and drastically increasing the molecule's stability.

Table 1: Physicochemical Properties

Property Value Analytical Implication
Chemical Name 16,16-dimethyl-6-keto PGE1 Synthetic analog structure acting as a stable biomarker.
Molecular Formula C22H36O6 Determines isotopic distribution[2].
Molecular Weight 396.5 g/mol Requires high-sensitivity MS for trace detection[2].
Monoisotopic Mass 396.2512 Da Exact mass for high-resolution MS targeting[2].

| pKa (Carboxylic Acid) | ~4.5 | Dictates the need for pre-extraction acidification. |

Mechanism PGE1 Endogenous PGE1 (C15-Hydroxyl) Enzyme 15-PGDH Enzyme (Rapid Oxidation) PGE1->Enzyme Inactive 15-keto-PGE1 (Biologically Inactive) Enzyme->Inactive Blocked Enzymatic Blockade (No Oxidation) Enzyme->Blocked Inhibited by Steric Bulk Analog 16,16-dimethyl-6-keto PGE1 (Steric Hindrance) Analog->Blocked Active Prolonged Half-Life (Biomarker Stability) Blocked->Active

Logical relationship demonstrating 16,16-dimethyl steric hindrance preventing 15-PGDH degradation.

Pre-Analytical Causality & Sample Handling (The "Why")

Pre-analytical variables are the single largest source of bias in prostanoid quantification ()[3]. A protocol is only as reliable as the integrity of the sample entering the workflow.

  • Move Fast, Keep Cold: Platelets contain high concentrations of cyclooxygenase (COX) enzymes and arachidonic acid. If whole blood is left at room temperature, platelets activate and synthesize massive amounts of ex vivo prostanoids, masking true endogenous levels[3]. Blood must be drawn into pre-chilled EDTA tubes and centrifuged immediately at 4°C.

  • Antioxidant Addition: The addition of Butylated Hydroxytoluene (BHT) at 0.005% prevents the auto-oxidation of polyunsaturated fatty acids into isoprostanes and artifactual prostaglandins during storage and extraction ()[4].

  • pH-Driven Partitioning: Prostaglandins possess a carboxylic acid moiety (pKa ~4.5). If extracted at physiological pH (7.4), the molecule is ionized (hydrophilic) and will wash out during reverse-phase SPE. Acidifying the sample to pH 3.0 with formic acid ensures the molecule is fully protonated and neutral, maximizing retention on the SPE sorbent[4].

Self-Validating Extraction Protocol (SPE)

This workflow utilizes Polymeric Reversed-Phase Solid Phase Extraction (e.g., Waters Oasis HLB). Unlike traditional silica-based C18, polymeric sorbents do not suffer from silanol-induced secondary interactions and remain active even if the bed accidentally runs dry.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 200 µL of thawed plasma/serum (kept on ice) into a low-bind microcentrifuge tube.

  • Internal Standard Spike: Add 10 µL of deuterated internal standard (e.g., PGE2-d4, 10 ng/mL) and 5 µL of 1% BHT in ethanol. Self-Validation Check: The recovery of PGE2-d4 must be >75% to validate the extraction efficiency of the batch.

  • Protein Precipitation (PPT): Add 800 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Acidification: Transfer the supernatant to a new tube. Add 900 µL of LC-MS grade water containing 0.1% Formic Acid. Verify the pH is ~3.0.

  • SPE Conditioning: Condition the HLB cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).

  • Loading: Load the acidified supernatant onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in Water (0.1% Formic Acid) to remove polar matrix interferences (salts, small peptides).

  • Elution: Elute the target analytes with 1 mL of 100% LC-MS grade Acetonitrile into a silanized glass vial.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 30°C. Reconstitute in 50 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water).

Workflow Sample Plasma Collection (EDTA, 4°C) Spike Spike IS & Antioxidant (PGE2-d4 + BHT) Sample->Spike Precipitation Protein Precipitation (Cold Methanol, 4:1 v/v) Spike->Precipitation Centrifuge Centrifugation (14,000 x g, 4°C, 10 min) Precipitation->Centrifuge Acidification Acidification to pH 3.0 (0.1% Formic Acid) Centrifuge->Acidification SPE Solid Phase Extraction (HLB) Condition -> Load -> Wash -> Elute Acidification->SPE Dry Evaporate to Dryness (Nitrogen Stream) SPE->Dry LCMS LC-MS/MS Analysis (Negative ESI, MRM) Dry->LCMS

Complete pre-analytical and solid-phase extraction workflow for trace prostaglandin recovery.

LC-MS/MS Analytical Method

Prostaglandins ionize optimally in Negative Electrospray Ionization (ESI-) mode, yielding a robust [M-H]⁻ precursor ion[4]. The addition of 0.1% weak acid to the mobile phase suppresses ionization slightly but is an absolute necessity to prevent severe chromatographic tailing on reversed-phase columns.

Multiple Reaction Monitoring (MRM) Parameters

According to standardized spectral libraries (PubChem CID 10905349), 16,16-dimethyl-6-keto PGE1 undergoes predictable collision-induced dissociation (CID), characterized by sequential losses of water (-18 Da) and structural ring cleavage[2].

Table 2: MRM Transitions (Negative ESI)

Analyte Precursor [M-H]⁻ Product Ion (m/z) Collision Energy (V) Analytical Purpose
16,16-dimethyl-6-keto PGE1 395.2 377.3 -22 Quantifier (1st Dehydration)
16,16-dimethyl-6-keto PGE1 395.2 359.4 -26 Qualifier 1 (2nd Dehydration)
16,16-dimethyl-6-keto PGE1 395.2 249.3 -30 Qualifier 2 (Ring Cleavage)

| PGE2-d4 (Internal Standard) | 355.2 | 271.2 | -24 | IS Quantifier |

Fragmentation Precursor [M-H]⁻ Precursor m/z 395.2 Loss1 Primary Dehydration m/z 377.3 (-H₂O) Precursor->Loss1 -18 Da Cleavage Ring Cleavage m/z 249.3 Precursor->Cleavage C-C Break Loss2 Secondary Dehydration m/z 359.4 (-2H₂O) Loss1->Loss2 -18 Da

Collision-Induced Dissociation (CID) fragmentation pathway for 16,16-dimethyl-6-keto PGE1.

Chromatography Gradient
  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Column Temperature: 40°C.

Table 3: LC Gradient Conditions

Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B
0.0 300 90 10
2.0 300 90 10
8.0 300 35 65
10.0 300 5 95
12.0 300 5 95
12.1 300 90 10

| 15.0 | 300 | 90 | 10 |

References

  • Li, Y. X., et al. (2022). "Mass spectrometry-based identification of new serum biomarkers in patients with latent infection pulmonary tuberculosis." Medicine (Baltimore), 101(32), e32153.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10905349, 16,16-dimethyl-6-keto Prostaglandin E1." PubChem.[Link]

  • Golovko, M. Y., & Murphy, E. J. (2008). "An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction." Journal of Lipid Research, 49(4), 893-902.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aqueous Stability of 16,16-Dimethyl-6-Keto Prostaglandin E1

Welcome to the Advanced Therapeutics Troubleshooting Portal. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in overcoming the formulation challenges associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Therapeutics Troubleshooting Portal. This guide is curated by Senior Application Scientists to assist researchers and drug development professionals in overcoming the formulation challenges associated with prostaglandin E1 (PGE1) analogs.

Mechanistic Overview: The Degradation Challenge

16,16-dimethyl-6-keto Prostaglandin E1 is a metabolically stable synthetic analog designed to resist enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase. However, like all PGE series compounds, it possesses a highly vulnerable β-hydroxy cyclopentanone ring. In aqueous environments, the C11 hydroxyl group and the C9 ketone are highly susceptible to acid- or base-catalyzed β-elimination[1].

This dehydration reaction yields a Prostaglandin A1 (PGA1) analog, which subsequently isomerizes into a Prostaglandin B1 (PGB1) analog under basic conditions. To successfully formulate this API, researchers must physically shield the cyclopentanone ring from water molecules or strictly control the thermodynamic environment to arrest this degradation pathway.

G cluster_deg Degradation Pathway (Unstabilized) cluster_stab Stabilization Strategies A 16,16-dimethyl-6-keto PGE1 (Aqueous Solution) B Base/Acid Catalysis (β-elimination) A->B E pH Optimization (Target pH 3.5 - 5.0) A->E F Cyclodextrin Complexation (HP-β-CD / α-CD) A->F G Lipid Microspheres (Lipo-PGE1 Emulsion) A->G C PGA1 Analog (Dehydration at C11) B->C D PGB1 Analog (Isomerization) C->D

Workflow for diagnosing and mitigating 16,16-dimethyl-6-keto PGE1 aqueous degradation.

Frequently Asked Questions (FAQs)

Q: Why does my 16,16-dimethyl-6-keto PGE1 degrade rapidly in standard PBS (pH 7.4)? A: Standard physiological buffers like PBS (pH 7.4) contain sufficient hydroxide ion concentrations to catalyze the β-elimination of the C11 hydroxyl group. The PGE ring is fundamentally unstable at neutral to alkaline pH, rapidly dehydrating to form the inactive PGA1 analog[1].

Q: What is the optimal pH for maintaining the stability of this compound in an aqueous environment? A: Stability studies indicate that PGE1 derivatives exhibit maximum aqueous stability in mildly acidic conditions, specifically between pH 3.5 and 5.0. Formulating the API in a weak citrate buffer within this range minimizes the catalytic drivers of dehydration[1].

Q: How does cyclodextrin complexation prevent degradation? A: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or α-Cyclodextrin (α-CD), feature a hydrophilic exterior and a hydrophobic internal cavity. When the API is introduced, the hydrophobic chromophore moiety of the PGE1 ring is included inside this cavity. This physical encapsulation shields the β-hydroxy ketone from hydrolytic attack by surrounding water molecules[2].

Q: When should I choose lipid microspheres over cyclodextrin inclusion? A: While cyclodextrins (especially α-CD and β-CD) are highly effective, they can present renal toxicity concerns at high intravenous doses[3]. Lipid microspheres (Lipo-PGE1) partition the lipophilic API entirely into a lipid core (e.g., soybean oil), completely isolating it from the aqueous phase. This is the preferred strategy for systemic intravenous formulations[3].

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Corrective Action
Rapid appearance of PGA1 analog peak on HPLC pH drift toward neutrality (>pH 6.0) or temperature excursion (>25°C).Re-verify buffer capacity. Adjust formulation to pH 4.0-4.5 using citrate buffer. Store strictly at 2-8°C.
Incomplete dissolution in HP-β-CD solution Insufficient complexation time or thermodynamically unfavorable temperature.Ensure a minimum 1:1 molar ratio. Stir at 2-8°C for 24 hours (complexation is exothermic and favored at lower temperatures)[2].
Precipitation upon dilution with saline Premature dissociation of the inclusion complex upon rapid dilution.Ensure the dilution vehicle maintains a mildly acidic pH. Administer immediately post-dilution.
Emulsion cracking in Lipo-PGE1 Insufficient surfactant ratio or improper homogenization pressure.Increase lecithin concentration. Ensure high-pressure homogenization reaches <200 nm droplet size[3].

Quantitative Stability Data

The following table summarizes the expected stability profiles of 16,16-dimethyl-6-keto PGE1 across various formulation strategies, demonstrating the profound impact of physical shielding and pH control.

Formulation StrategyStorage TemppHCarrier / ExcipientStability Metric (Time to 10% Degradation)
Free API (Aqueous) 25°C7.4PBS< 24 hours
Free API (Buffered) 4°C4.5Citrate Buffer~14 days
Inclusion Complex 4°C4.5HP-β-CD (1:1 molar)> 90 days[2]
Lyophilized Complex 40°CN/Aα-CD (Solid Cake)> 6 weeks[1]
Lipid Microsphere 4°C5.0Soybean Oil / Lecithin> 6 months[3]

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for each critical step to empower researchers to adapt the methodology safely.

Protocol A: Preparation of HP-β-CD Inclusion Complex

Workflow S1 Dissolve HP-β-CD in Aqueous Buffer S2 Add 16,16-dimethyl -6-keto PGE1 S1->S2 S3 Magnetic Stirring (24h, 2-8°C) S2->S3 S4 Sterile Filtration (0.22 µm) S3->S4 S5 Lyophilization (Optional) S4->S5

Step-by-step workflow for the preparation of PGE1-analog cyclodextrin inclusion complexes.

Step 1: Buffer Preparation Prepare a 50 mM Citrate buffer and adjust to pH 4.5. Causality: Maintaining a mildly acidic pH minimizes the hydroxide ion concentration, drastically reducing the baseline rate of β-elimination before complexation occurs[1].

Step 2: Host Molecule Dissolution Dissolve HP-β-CD in the citrate buffer to achieve a concentration that ensures at least a 1:1 molar ratio with the intended API concentration. Causality: HP-β-CD provides a hydrophobic cavity with a high affinity for the PGE ring, altering the thermodynamic parameters of the API in solution[2].

Step 3: API Addition & Equilibration Add the 16,16-dimethyl-6-keto PGE1 (pre-dissolved in a minimal volume of inert ethanol if necessary) to the HP-β-CD solution. Stir magnetically at 2-8°C for 24 hours. Causality: The inclusion process is spontaneous, releasing heat (enthalpy-driven) and decreasing entropy. Lowering the temperature to 2-8°C thermodynamically favors the forward reaction, maximizing the inclusion yield[2].

Step 4: Self-Validation (HPLC Analysis) Filter the solution through a 0.22 µm membrane. Analyze an aliquot via RP-HPLC (UV detection at 205 nm). Validation Check: Confirm the absence of a secondary peak eluting after the main API peak. A later-eluting peak indicates increased hydrophobicity, confirming dehydration to the PGA1 analog has occurred.

Protocol B: Formulation of Lipid Microspheres (Nanoemulsion)

Step 1: Oil Phase Preparation Dissolve 16,16-dimethyl-6-keto PGE1 and purified egg yolk lecithin in a pharmaceutical-grade lipid carrier (e.g., soybean oil) at 40°C. Causality: Partitioning the lipophilic API entirely into the lipid phase physically isolates the vulnerable PGE ring from the aqueous environment, halting hydrolysis[3].

Step 2: Aqueous Phase Addition & Homogenization Add the aqueous phase (containing glycerin for isotonicity) to the oil phase under high-speed shear mixing to form a coarse emulsion. Transfer to a high-pressure homogenizer and process until the mean droplet size is <200 nm. Causality: Sub-micron droplet sizes prevent emulsion coalescence and Ostwald ripening, ensuring uniform API distribution and long-term physical stability of the Lipo-PGE1 formulation[3].

Step 3: Lyophilization (Creating DN-PGE1) Freeze-dry the resulting nanoemulsion at low temperatures to create a dried emulsion cake. Causality: Removing residual water via lyophilization arrests any remaining hydrolytic pathways at the oil-water interface, allowing for extended shelf-life and safe clinical reconstitution[3].

References

  • The complexation of prostaglandin E1 with hydroxylpropyl-beta-cyclodextrin in aqueous solution Source: PubMed (National Institutes of Health) URL:[Link]

  • Studies on Stability of Alprostadil (Lipo-PGE1 and DN-PGE1) Targeting Preparation Source: CABI Digital Library URL:[Link]

  • LIPOSOMAL COMPOSITION CONTAINING MILD ACIDIC ACTIVE AGENT (EP 3496704 B1) Source: European Patent Office (EPO) URL:[Link]

  • Interaction of prostaglandin E1 with alpha-cyclodextrin in aqueous systems: stability of the inclusion complex Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 16,16-dimethyl-6-keto PGE1

Welcome to the Technical Support Center for handling 16,16-dimethyl-6-keto Prostaglandin E1 (PGE1) and its related analogs. While the 16,16-dimethyl modification successfully confers resistance to in vivo enzymatic metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 16,16-dimethyl-6-keto Prostaglandin E1 (PGE1) and its related analogs. While the 16,16-dimethyl modification successfully confers resistance to in vivo enzymatic metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[1], it does not protect the molecule from ex vivo chemical degradation. This guide provides self-validating protocols to ensure the scientific integrity of your assays by preventing thermal degradation during storage and handling.

Section 1: Mechanisms of Thermal Degradation

Understanding the causality of degradation is critical for experimental design. When exposed to thermal stress or aqueous environments, PGE1 analogs undergo a β -elimination reaction. The molecule loses the C11 hydroxyl group on the cyclopentane ring to form a Prostaglandin A (PGA) derivative[2]. Subsequent double-bond isomerization yields the Prostaglandin B (PGB) derivative. Both PGA and PGB analogs lack the specific EP receptor agonist activity of the parent compound, leading to false-negative results in biological assays.

G PGE 16,16-dimethyl-6-keto PGE1 (Active EP Agonist) Stress Thermal Stress / Aqueous pH PGE->Stress Dehydration β-elimination of C11 Hydroxyl Stress->Dehydration PGA PGA1 Analog (Loss of Activity) Dehydration->PGA PGB PGB1 Analog (Isomerization) PGA->PGB

Mechanism of thermal degradation and isomerization in PGE1 derivatives.

Section 2: Quantitative Stability Profile

To maintain trustworthiness in your experimental data, strictly adhere to the validated stability timelines outlined below. Aqueous solutions must be prepared fresh and never stored[3].

Storage ConditionSolventTemperatureValidated Shelf-Life
Long-term Stock Methyl Acetate-80°C≥ 2 Years
Mid-term Stock Methyl Acetate-20°C1 - 2 Years
Working Stock Anhydrous Ethanol / DMSO-20°C≤ 6 Months
Assay Buffer PBS (pH 7.2) / Culture Media4°C< 24 Hours
Assay Buffer PBS (pH 7.2) / Culture Media25°C - 37°C< 4 Hours
Section 3: Standard Operating Procedure (SOP) - Solvent Exchange & Cryopreservation

Commercial preparations are typically supplied as a solution in methyl acetate[4]. For cell-based assays, this solvent must be exchanged to prevent cytotoxicity. This step-by-step methodology ensures a self-validating workflow that protects the compound's structural integrity.

Step-by-Step Methodology:

  • Equilibration: Remove the stock vial from -80°C storage and allow it to equilibrate to room temperature inside a desiccator. Causality: This prevents ambient moisture from condensing inside the vial upon opening.

  • Evaporation: Place the vial under a gentle, steady stream of dry Nitrogen ( N2​ ) or Argon gas. Do not use heat to accelerate evaporation.

  • Reconstitution: Immediately upon complete evaporation of the methyl acetate, resuspend the neat oil in anhydrous, inert-gas-purged Ethanol or DMSO. The solubility of 16,16-dimethyl PGE1 in these solvents is approximately 50-100 mg/ml[3].

  • Aliquoting: Dispense the reconstituted solution into single-use, amber glass vials. Causality: Amber glass prevents UV-induced photo-oxidation, and single-use aliquots eliminate freeze-thaw thermal cycling.

  • Atmospheric Sealing: Overlay the headspace of each vial with Argon gas before sealing tightly to displace reactive oxygen species.

  • Cryopreservation: Transfer aliquots immediately to -80°C storage.

G Start Receive Stock in Methyl Acetate Evap Evaporate under N2/Argon gas Start->Evap Recon Reconstitute in anhydrous EtOH/DMSO Evap->Recon Aliquot Aliquot into amber glass vials Recon->Aliquot Store Store at -80°C under Argon Aliquot->Store

Workflow for solvent exchange and cryopreservation of PGE1 analogs.

Section 4: Troubleshooting & FAQs

Q: My cells are not responding to the compound, even though the stock is only a month old. What went wrong? A: The most common cause of premature activity loss is moisture contamination. If the stock vial was opened immediately after removal from the -80°C freezer, ambient humidity likely condensed inside the vial. Water catalyzes the hydrolysis and dehydration of the cyclopentane ring[2]. Solution: Always desiccate the vial while it warms to room temperature before opening.

Q: Can I store diluted aqueous solutions (e.g., in PBS) at -20°C for future experiments? A: Absolutely not. Prostaglandins degrade rapidly in aqueous environments, even when frozen. The solubility of 16,16-dimethyl PGE1 in PBS (pH 7.2) is approximately 1.6 mg/ml, but it begins degrading within hours[3]. Protocol standard: Aqueous dilutions must be made immediately prior to the biological experiment. Discard any unused aqueous solution at the end of the day.

Q: Why is methyl acetate the preferred shipping and long-term storage solvent? A: Methyl acetate is highly volatile, aprotic, and lacks the nucleophilic properties of water or alcohols. This chemical environment minimizes the thermodynamic potential for β -elimination, thereby maximizing the half-life of the compound during transit and long-term storage[4].

Q: Is it safe to use plastic microcentrifuge tubes for aliquoting? A: It is highly discouraged. Prostaglandins are lipophilic molecules that can adsorb nonspecifically to untreated polypropylene surfaces, artificially reducing the effective concentration of your working stock. Furthermore, plastic tubes are permeable to oxygen over time. Always use silanized glass or amber glass vials for storage.

References
  • 16,16-dimethyl Prostaglandin E1 - Cayman Chemical Source: Cayman Chemical URL
  • 16,16-dimethyl Prostaglandin E2 - Cayman Chemical Source: Cayman Chemical URL
  • PRODUCT INFORMATION - Cayman Chemical Source: Cayman Chemical URL
  • Prostaglandin E2 as a mediator of fever: Synthesis and catabolism Source: ResearchGate URL

Sources

Troubleshooting

troubleshooting extraction yields for 16,16-dimethyl-6-keto prostaglandin E1

Welcome to the Technical Support Center for Prostanoid Extraction and Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Prostanoid Extraction and Analysis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 16,16-dimethyl-6-keto prostaglandin E1 from complex biological matrices.

Unlike endogenous prostaglandins, which are rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the 16,16-dimethylation of this synthetic analog confers significant metabolic stability[1]. However, its amphiphilic nature, low physiological concentrations (often picogram to nanogram per mL), and susceptibility to ex-vivo artifacts demand a highly controlled, self-validating extraction system.

Part 1: Compound Profiling & Yield Metrics

Before troubleshooting, it is critical to understand the target molecule's parameters. 16,16-dimethyl-6-keto PGE1 is increasingly utilized as a metabolically stable analog[1] and has recently been identified as a critical serum biomarker for latent tuberculosis (TB) infection[2].

Table 1: Physicochemical & Analytical Parameters

Parameter Value / Description Analytical Significance
CAS Number 75874-32-7[3] Standardized identifier for reagent sourcing.
Molecular Formula C22H36O6[4] Dictates lipophilicity and solvent partitioning.
Molecular Weight 396.5 g/mol [3][4] Target mass for MS tuning.
Precursor Ion [M-H]⁻ m/z 395.2439[4] Primary Q1 mass for LC-MS/MS in negative ESI mode.

| Functional Groups | Carboxylic acid, ketone, hydroxyls | Requires strict pH control to prevent ionization during organic extraction. |

Part 2: Mechanistic Extraction Workflow

The following diagram illustrates the validated critical path for isolating prostanoids, emphasizing the causality of each step to maximize extraction yield.

ExtractionWorkflow Start Biological Sample (Plasma/Tissue/Media) Inhibitor Add COX Inhibitor (e.g., Indomethacin 10 µg/mL) Start->Inhibitor Spike Spike Internal Standard (e.g., PGF2α-d4) Inhibitor->Spike Acidify Acidify to pH 3.5 (2N HCl) Spike->Acidify Split Extraction Method Acidify->Split SPE Solid Phase Extraction (C18) Wash: 15% EtOH / Hexane Split->SPE High Throughput LLE Liquid-Liquid Extraction (Ethyl Acetate + NaH2PO4) Split->LLE Heavy Matrix / High Vol Elution Elute / Separate Organic Phase SPE->Elution LLE->Elution Dry Evaporate under N2 Gas Elution->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Workflow for 16,16-dimethyl-6-keto PGE1 extraction emphasizing stabilization and phase separation.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, your extraction protocol must act as a self-validating system. We recommend Solid Phase Extraction (SPE) for high-throughput plasma/serum analysis, and Liquid-Liquid Extraction (LLE) for complex tissue homogenates.

Method A: Optimized C18 Solid Phase Extraction (SPE)

Causality: SPE provides superior cleanup for LC-MS/MS. By manipulating the solvent polarity, we selectively wash away hydrophilic proteins and highly lipophilic neutral lipids, eluting only the target acidic prostanoids.

  • Sample Stabilization: Immediately upon collection, add a prostaglandin synthetase inhibitor (e.g., Indomethacin or meclofenamic acid) to a final concentration of 10 µg/mL to prevent ex-vivo prostanoid generation.

  • Internal Standardization: Spike the sample with a known concentration of a deuterated internal standard (e.g., 1.0 ng of PGF2α-d4 or PGD2-d4) to calculate exact extraction efficiency later[5][6].

  • Acidification (Critical Step): Acidify the sample to pH 3.5 using 2N HCl (approx. 50 µL HCl per 1 mL of plasma). Equilibrate at 4°C for 15 minutes, then centrifuge to remove precipitated proteins.

  • Column Conditioning: Prepare a 200 mg C18 reverse-phase column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

  • Loading: Apply the acidified sample under slight positive pressure (flow rate ~0.5 mL/min).

  • Washing Matrix: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane. Why? Water removes salts; 15% EtOH removes polar lipids; Hexane removes highly non-polar neutral lipids.

  • Elution: Elute the 16,16-dimethyl-6-keto PGE1 using 10 mL of ethyl acetate.

  • Drying & Reconstitution: Evaporate the ethyl acetate under a gentle stream of nitrogen gas. Reconstitute in your LC-MS/MS mobile phase (e.g., methanol:water)[5].

Method B: Phase-Separation Liquid-Liquid Extraction (LLE)

Causality: Traditional LLE often suffers from poor yields due to emulsion formation. This modified protocol uses salting-out to force a strict three-layer separation.

  • Preparation: To 500 µL of stabilized plasma, add internal standard and vortex[7].

  • Salting Out: Add 500 µL of pre-saturated NaH₂PO₄ solution. Why? The high salt concentration decreases the solubility of non-polar molecules in the aqueous phase (salting-out effect) and acts as a buffer.

  • Extraction: Add 4.0 mL of ethyl acetate (ethyl ethanoate) and vortex intensively for 6 minutes[7].

  • Phase Separation: Centrifuge at 2500 x g for 10 minutes. This will yield three distinct layers: an upper organic layer (containing the PGE1 analog), a middle layer of salted-out precipitated proteins, and a lower aqueous layer[7].

  • Collection: Carefully transfer the upper organic layer, evaporate under N₂, and reconstitute for analysis.

Part 4: Troubleshooting FAQs

Q: My absolute extraction yield for 16,16-dimethyl-6-keto PGE1 is consistently below 40%. What is the primary mechanistic failure? A: The most common failure point is incomplete acidification . Prostaglandins contain a carboxylic acid moiety. At physiological pH (~7.4), this group is ionized (deprotonated into a carboxylate), making the molecule highly hydrophilic. If you attempt to extract it into an organic solvent like ethyl acetate in this state, it will remain in the aqueous phase. You must lower the pH to ~3.5 using 2N HCl to fully protonate the molecule, shifting its partition coefficient heavily toward the organic phase.

Q: I am seeing high variability in my yields between technical replicates. How do I correct for this? A: You must implement a self-validating internal standard system. Differences in extraction efficiency, minor pipetting errors, and matrix effects cause variable results[5]. Spike every sample with a deuterated standard (e.g., PGF2α-d4 or PGD2-d4) at the very first step (homogenization/collection)[5][6]. By measuring the ratio of your target analog to the deuterated standard, you mathematically cancel out volumetric losses during SPE/LLE and ion suppression during LC-MS/MS.

Q: During LLE, I am getting a persistent, cloudy emulsion that traps my organic layer. How do I break it? A: Emulsions are caused by soluble lipoproteins and surfactants in the biological matrix acting as emulsifiers between the aqueous and organic phases. To break or prevent this, utilize the phase-separation salting-out technique . By adding a pre-saturated NaH₂PO₄ solution before the organic solvent, you precipitate the proteins into a solid disc and force a clean separation between the ethyl acetate and water phases upon centrifugation[7].

Q: Is 16,16-dimethyl-6-keto PGE1 stable during the extraction process, or do I need to worry about degradation? A: While the 16,16-dimethylation protects the C-15 hydroxyl group from rapid enzymatic degradation (making it a metabolically stable analog)[1], prostanoids are still susceptible to chemical oxidation and thermal degradation. To maximize yield:

  • Never evaporate the elution solvent using ambient air; always use a gentle stream of inert Nitrogen (N₂) gas[8].

  • Avoid multiple freeze/thaw cycles of your biological samples.

  • Ensure your sample preparation time is minimized, and store reconstituted extracts at -80°C if not analyzed immediately[5].

Q: My SPE column is clogging, and my elution is taking too long. Does this affect yield? A: Yes. Prolonged interaction with the silica backbone of the C18 column can lead to irreversible binding or degradation. Clogging is caused by overloading the column with unprecipitated proteins. Ensure you incubate your acidified sample at 4°C for 15 minutes and centrifuge it before loading it onto the SPE cartridge. This removes the precipitate that physically blocks the frit.

References

  • 16,16-dimethyl-6-keto Prostaglandin E1 | CID 10905349 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 16,16-dimethyl-6-keto Prostaglandin E1 - Quality Control Chemicals (QCC). QC Chemicals. Available at:[Link]

  • 16,16-dimethyl-6-keto Prostaglandin E1. Anjiechem. Available at:[Link]

  • Mass spectrometry-based identification of new serum biomarkers in patients with latent infection pulmonary tuberculosis. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Prostaglandin Extraction and Analysis in Caenorhabditis elegans. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. Journal of Medical Biochemistry. Available at: [Link]

  • Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. ResearchGate. Available at: [Link]

  • Further Characterization of Multi-Organ DEARE and Protection by 16,16 Dimethyl Prostaglandin E2 in a Mouse Model of the Hematopoietic Acute Radiation Syndrome. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Conditions for 16,16-dimethyl-6-keto PGE1

Welcome to the technical support resource for the HPLC analysis of 16,16-dimethyl-6-keto PGE1. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the HPLC analysis of 16,16-dimethyl-6-keto PGE1. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide in-depth, scientifically-grounded solutions. Our goal is to empower you with the expertise to develop, optimize, and troubleshoot your chromatographic methods effectively.

Section 1: Foundational Knowledge & Initial Method Development

This section covers the essential properties of the analyte and establishes a robust starting point for your HPLC method.

FAQ 1: What are the key chemical properties of 16,16-dimethyl-6-keto PGE1 that influence its HPLC analysis?

Understanding the analyte's structure is the cornerstone of effective method development. 16,16-dimethyl-6-keto PGE1 is a synthetic analog of 6-keto PGE1[1]. Its key features are:

  • Molecular Structure: It is an eicosanoid, possessing a 20-carbon skeleton with a five-membered ring[2]. The structure includes two ketone groups, two hydroxyl groups, and a carboxylic acid moiety.

  • Molecular Formula: C₂₂H₃₆O₆[3].

  • Molecular Weight: Approximately 396.5 g/mol [3].

  • Polarity: As a lipid-derived molecule, it is fundamentally hydrophobic (non-polar). However, the presence of the carboxylic acid group makes it an ionizable, acidic compound[2]. This dual nature is the most critical factor for its behavior in reversed-phase HPLC.

  • pKa: The carboxylic acid group has an acidic proton. While a specific pKa for this exact molecule is not readily published, prostaglandins with a carboxylic acid function typically have a pKa in the range of 4.5 to 5.5. This value is paramount, as the mobile phase pH relative to the pKa will dictate the molecule's ionization state and, consequently, its retention time[4][5].

  • UV Absorbance: Prostaglandins, including PGE1 analogs, lack a strong chromophore, resulting in low UV absorbance[6]. This makes sensitive detection challenging and often requires monitoring at very low wavelengths (e.g., 195-210 nm)[7], or the use of more sensitive techniques like mass spectrometry (MS)[8][9].

FAQ 2: What is a good starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound?

For a molecule like 16,16-dimethyl-6-keto PGE1, an RP-HPLC method is the most suitable approach. A robust starting point minimizes extensive optimization time. Based on established methods for similar prostaglandins, the following conditions are recommended[10][11].

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (ODS), 5 µm particle size; 4.6 x 150 mmC18 provides excellent hydrophobic retention for the non-polar carbon skeleton of the analyte. 5 µm particles offer a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5-3.0) B: AcetonitrileThe acidic mobile phase ensures the carboxylic acid group is protonated (non-ionized), maximizing retention. Acetonitrile is a common, effective organic modifier with a low UV cutoff suitable for low-wavelength detection.
Elution Mode Isocratic: 40% Acetonitrile / 60% Aqueous Gradient: 30% to 70% Acetonitrile over 15 minutesStart with an isocratic run to gauge retention. If retention is too long or if separating from impurities, a gradient is more efficient.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape[12].
Detection (UV) 205 nmThis wavelength provides a reasonable response for the weak chromophore. Be aware that baseline noise may be higher at this low wavelength.
Injection Volume 10-20 µLA standard volume that avoids column overload for typical analytical concentrations.
FAQ 3: Why is mobile phase pH so critical for the analysis of 16,16-dimethyl-6-keto PGE1?

The mobile phase pH is the single most powerful parameter for controlling the retention of this analyte. The reason lies in its ionizable carboxylic acid group. The relationship between pH, the analyte's pKa, and its ionization state governs its interaction with the C18 stationary phase.

  • When pH < pKa: The mobile phase is more acidic than the analyte's pKa. The carboxylic acid group remains protonated (-COOH) and is therefore neutral (non-ionized). In this state, the molecule is more hydrophobic and interacts strongly with the non-polar C18 stationary phase, leading to longer, more stable retention times. This is the desired state for good chromatography[4][13].

  • When pH > pKa: The mobile phase is more basic than the analyte's pKa. The carboxylic acid group deprotonates to its conjugate base (-COO⁻), becoming ionized and negatively charged. This ionized form is much more polar, has less affinity for the stationary phase, and is swept through the column quickly, resulting in very short or no retention[14].

  • When pH ≈ pKa: Both the ionized and non-ionized forms of the analyte exist in equilibrium. This can lead to severe peak broadening or splitting, as the analyte does not behave as a single species on the column. This pH range must be avoided for robust methods[5].

For a robust and reproducible method, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa[4][14].

cluster_condition1 Condition 1: pH < pKa (e.g., pH 3.0) cluster_condition2 Condition 2: pH > pKa (e.g., pH 7.0) Analyte_Neutral Analyte is Protonated (-COOH, Neutral) Hydrophobic More Hydrophobic Analyte_Neutral->Hydrophobic Leads to Retention Strongly Retained on C18 Hydrophobic->Retention Leads to Result_Good Result: Good Peak Shape, Stable Retention Retention->Result_Good Leads to Analyte_Ionized Analyte is Deprotonated (-COO⁻, Charged) Polar More Polar Analyte_Ionized->Polar Leads to Elution Poorly Retained on C18 Polar->Elution Leads to Result_Bad Result: Early Elution, Poor Retention Elution->Result_Bad Leads to

Caption: Impact of mobile phase pH on analyte state and retention.

Section 2: Optimizing Retention Time and Troubleshooting

Once you have a starting method, the next step is refinement. This section addresses common optimization and troubleshooting scenarios.

FAQ 4: My retention times are drifting over a sequence of injections. What's causing this and how do I fix it?

Retention time drift is a common issue that compromises data integrity. The first diagnostic step is to check the retention time of an unretained peak (t₀, e.g., from a uracil injection).

  • If t₀ and analyte peaks drift proportionally: The issue is likely mechanical or flow-rate related[15].

  • If only analyte peaks drift while t₀ is stable: The issue is chemical in nature, related to the column or mobile phase[15].

The following workflow and table can help you systematically diagnose the root cause.

Start Retention Time (tR) Drifting? Check_t0 Is t₀ (unretained peak) also drifting? Start->Check_t0 Flow_Issue Problem is likely Flow Rate Related Check_t0->Flow_Issue Yes Chemical_Issue Problem is likely Chemical Check_t0->Chemical_Issue No Leak_Check Check for Leaks (fittings, pump seals, injector) Flow_Issue->Leak_Check Pump_Check Verify Pump Performance (check valves, degasser) Leak_Check->Pump_Check Equilibration Insufficient Column Equilibration? Chemical_Issue->Equilibration Equilibrate_Longer Solution: Equilibrate for 10-15 column volumes Equilibration->Equilibrate_Longer Yes MP_Change Mobile Phase Composition Changing? Equilibration->MP_Change No MP_Remake Solution: Prepare fresh mobile phase. Check for evaporation of volatile components (e.g., acid modifier) MP_Change->MP_Remake Yes Temp_Fluctuation Temperature Fluctuations? MP_Change->Temp_Fluctuation No Temp_Control Solution: Use a column thermostat. Ensure lab ambient temp is stable. Temp_Fluctuation->Temp_Control Yes

Caption: Systematic workflow for troubleshooting retention time drift.

Potential CauseDiagnosis & Solution
Insufficient Column Equilibration Symptom: Retention times drift (usually decrease) for the first few injections of a new method or after a column change. Solution: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.
Mobile Phase Composition Change Symptom: Gradual, consistent drift over a long sequence. Solution: Prepare fresh mobile phase daily. If using an aqueous buffer with a volatile organic solvent like acetonitrile, differential evaporation can occur. Ensure bottles are well-covered. Inaccurate mixing by the pump can also be a cause[12].
Unstable Mobile Phase pH Symptom: Erratic or drifting retention for the acidic analyte. Solution: Use a buffer to stabilize pH, especially if operating near the pKa (which should be avoided). Ensure the buffer is within its effective range (±1 pH unit of its pKa)[16]. Confirm pH with a calibrated meter after mixing aqueous and organic components.
Temperature Fluctuations Symptom: Slow, often cyclical drift over the course of a day, mirroring changes in lab temperature. Solution: Use a thermostatted column compartment. A 1 °C change can alter retention by 1-2%[12].
System Leaks Symptom: Retention times typically increase as the leak reduces the actual flow rate through the column. Backpressure may be lower than normal. Solution: Systematically check all fittings from the pump to the detector for signs of salt deposits (from buffer) or moisture[12][15].
Column Degradation Symptom: Gradual loss of retention and peak tailing over the column's lifetime, especially when using low pH mobile phases. Solution: This is an irreversible process. Use a guard column to protect the analytical column. If performance is unacceptable, the column must be replaced.
FAQ 5: My analyte peak is tailing. What should I investigate?

Peak tailing reduces resolution and compromises accurate integration. For an acidic compound like 16,16-dimethyl-6-keto PGE1, the causes are typically chemical.

Potential CauseExplanation & Solution
Mobile Phase pH Too Close to pKa Explanation: As discussed in FAQ 3, if the mobile phase pH is within ~1.5 units of the analyte's pKa, both ionized and non-ionized forms exist, leading to a distorted peak shape[5]. Solution: Lower the mobile phase pH to at least 1.5-2 units below the estimated pKa. A pH of 2.5-3.0 is a safe and effective choice.
Column Overload Explanation: Injecting too much mass of the analyte saturates the stationary phase, leading to a characteristic "shark-fin" peak shape. Solution: Reduce the concentration of the sample or decrease the injection volume.
Contamination / Column Degradation Explanation: Active sites can form on the column packing material due to contamination or degradation of the stationary phase (e.g., loss of end-capping). These sites can cause secondary, undesirable interactions with the analyte. Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Use a guard column to protect the analytical column from sample matrix components. If the problem persists, the column may be irreversibly damaged.
Extra-Column Volume Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter of all connecting tubing, especially between the column and the detector flow cell.

Section 3: Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Step-by-Step Guide to Mobile Phase Preparation (0.1% Phosphoric Acid in Water / Acetonitrile)
  • Prepare Aqueous Phase (A): a. Measure 999 mL of high-purity HPLC-grade water into a clean 1 L glass media bottle. b. Carefully add 1 mL of concentrated (85%) phosphoric acid to the water. c. Cap and mix thoroughly by inversion. This creates a 0.1% (v/v) solution with a pH of approximately 2.1-2.2. d. Filter the aqueous mobile phase through a 0.22 µm membrane filter to remove particulates.

  • Prepare Organic Phase (B): a. Pour HPLC-grade acetonitrile into a separate, clearly labeled mobile phase bottle. Filtering is not typically necessary if using high-quality solvent.

  • System Setup: a. Place the respective solvent lines into the bottles. b. Purge the pump channels thoroughly (5-10 mL for each line) to remove any previous solvents and air bubbles.

Protocol 2: Column Equilibration and System Suitability Testing
  • Column Installation: Install the C18 column in the correct flow direction.

  • Initial Flush: Set the pump to 100% Acetonitrile (Mobile Phase B) at a low flow rate (e.g., 0.2 mL/min). Slowly ramp the flow rate up to 1.0 mL/min over 5 minutes to avoid pressure shock. Flush for 10 minutes.

  • Method Equilibration: Set the pump to the initial analytical conditions (e.g., 40% Acetonitrile / 60% Aqueous).

  • Equilibration Time: Pump the mobile phase through the column for at least 15 column volumes. (For a 4.6 x 150 mm column, the volume is ~2.5 mL. Therefore, equilibrate for at least 15 minutes at 1.0 mL/min).

  • Baseline Monitoring: Monitor the detector baseline. It should be stable and free of drift before proceeding.

  • System Suitability Injections: a. Inject a standard solution of 16,16-dimethyl-6-keto PGE1 at a known concentration six consecutive times. b. Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor. c. Acceptance Criteria (Typical): RSD of retention time < 1.0%; RSD of peak area < 2.0%; Tailing factor between 0.9 and 1.5.

References

  • PubMed. (n.d.). Determination of prostaglandin E1 in plasma with picogram per millilitre sensitivity by double antibody extraction and column switching high-performance liquid chromatography. Retrieved March 28, 2026, from [Link]

  • PubMed. (1989). Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC. Retrieved March 28, 2026, from [Link]

  • PubMed. (n.d.). Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography. Retrieved March 28, 2026, from [Link]

  • LCGC International. (n.d.). Analysis of Alprostadil by HPLC with Post-Column Derivatization. Retrieved March 28, 2026, from [Link]

  • Walsh Medical Media. (2013, April 25). Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Retrieved March 28, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). A New Approach to the Extraction of Prostaglandins 6-Keto-F1α, F2α, E2, and E1 from Gastric Mucosa with Quantitative Analysis. Retrieved March 28, 2026, from [Link]

  • MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 16,16-dimethyl-6-keto Prostaglandin E1. Retrieved March 28, 2026, from [Link]

  • AJEPC. (n.d.). 16,16-dimethyl-6-keto Prostaglandin E1. Retrieved March 28, 2026, from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved March 28, 2026, from [Link]

  • University of Massachusetts Amherst. (n.d.). HPLC Troubleshooting. Retrieved March 28, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved March 28, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved March 28, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved March 28, 2026, from [Link]

  • LCGC International. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved March 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples. Retrieved March 28, 2026, from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved March 28, 2026, from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved March 28, 2026, from [Link]

  • NP-MRD. (2022, May 11). Showing NP-Card for 6-Ketoprostaglandin E1 (NP0087161). Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Interference in the 16,16-dimethyl-6-keto prostaglandin E1 ELISA

From the desk of a Senior Application Scientist Welcome to our dedicated guide for the 16,16-dimethyl-6-keto prostaglandin E1 (a stable metabolite of prostacyclin) ELISA. This immunoassay is a powerful tool for quantifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated guide for the 16,16-dimethyl-6-keto prostaglandin E1 (a stable metabolite of prostacyclin) ELISA. This immunoassay is a powerful tool for quantifying this key biomarker in various biological samples. However, its accuracy hinges on understanding and mitigating a common challenge: matrix interference .

This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter. We will move from understanding the core principles to diagnosing the problem and implementing robust, matrix-specific solutions. My goal is not just to provide steps, but to explain the scientific rationale behind them, empowering you to generate reliable and reproducible data.

Section 1: Understanding the Assay and the Problem

This is a competitive immunoassay, and that principle is fundamental to troubleshooting. Unlike a sandwich ELISA, the signal you measure is inversely proportional to the concentration of the analyte in your sample.

FAQ: How does this competitive ELISA work?

In this assay, the 16,16-dimethyl-6-keto prostaglandin E1 present in your sample competes with a fixed amount of enzyme-labeled prostaglandin (e.g., HRP-conjugate) for a limited number of binding sites on a specific primary antibody that is pre-coated onto the microplate wells.[1] After incubation, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The more analyte in your sample, the less enzyme-conjugate can bind, resulting in a weaker color signal.[2]

Competitive ELISA Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Washing cluster_2 Step 3: Detection cluster_3 Result Interpretation A Antibody-Coated Well D Incubate: Analyte and Conjugate Compete for Antibody Sites B Add Sample (Contains Unlabeled Analyte) B->D C Add Enzyme-Labeled Analyte (Conjugate) C->D E Wash to Remove Unbound Components D->E F Add Substrate (TMB) E->F G Color Development (Proportional to Bound Conjugate) F->G H Add Stop Solution & Read OD G->H I High Analyte in Sample = Low OD Signal J Low Analyte in Sample = High OD Signal

Caption: Workflow of a competitive ELISA.

FAQ: What exactly is "matrix interference" and why is it a problem?

The "matrix" refers to all components in a biological sample apart from the specific analyte you want to measure.[3] This includes proteins, lipids, salts, anticoagulants, and other metabolites.[4][5] Matrix interference occurs when these components disrupt the assay's intended interactions, leading to inaccurate quantification.[6][7] This is a significant issue in competitive ELISAs for small molecules because the analyte is often at a much lower concentration than the interfering substances.

Mechanisms of Interference Include:

  • Non-specific Binding: Matrix components can bind to the antibody or the plate surface, either blocking the intended binding or creating a false signal.[6][8]

  • Cross-Reactivity: Molecules structurally similar to the analyte may bind to the antibody, leading to an overestimation of the analyte's concentration.[6]

  • Enzymatic or Chemical Interference: Components in the matrix can inhibit or enhance the activity of the HRP enzyme, directly affecting the final signal generation.[8][9]

Matrix Interference Mechanisms cluster_0 Interfering Molecules in Sample Matrix Assay Antibody-Coated Well Analyte Binding Site Enzyme Activity Proteins Proteins Proteins->Assay:ag Non-specific Binding Lipids Lipids Lipids->Assay:ag Blocks Binding Site Salts Salts/pH Salts->Assay:enz Alters Enzyme Activity CrossReactants Similar Molecules CrossReactants->Assay:ag Competitive Binding (False Positive)

Caption: How matrix components can disrupt an ELISA.

Section 2: Diagnosing Matrix Effects

Before you can solve the problem, you must confirm its existence. Suspect a matrix effect if your results have poor reproducibility, are lower than expected, or if a sample known to be positive shows no signal.[7] The following two experiments are the gold standard for diagnosis.

FAQ: How can I experimentally confirm a matrix effect in my samples?

You can diagnose matrix effects using two key validation tests: Spike and Recovery and Linearity of Dilution.

1. Spike and Recovery

This test determines if the matrix is suppressing or enhancing the signal. You add a known amount of analyte standard ("spike") into your sample matrix and measure how much you can recover.

Experimental Protocol: Spike and Recovery

  • Prepare Samples: Aliquot your sample into two tubes.

  • Spike: Add a small volume of a known, high concentration of the 16,16-dimethyl-6-keto prostaglandin E1 standard to one tube. The volume should be minimal to not dilute the matrix significantly (e.g., 10 µL into 190 µL of sample).[5]

  • Control: Add the same volume of assay buffer (without the standard) to the second tube (the "unspiked" sample).

  • Assay: Run the spiked and unspiked samples in your ELISA according to the kit protocol.

  • Calculate Recovery:

    • Recovery (%) = ( [Spiked Sample] - [Unspiked Sample] ) / [Known Spike Concentration] * 100

Data Interpretation:

Recovery Percentage Interpretation
80-120% Acceptable. The matrix is not significantly interfering with the assay.[10][11]
<80% Signal Suppression. The matrix is inhibiting analyte detection.

| >120% | Signal Enhancement. The matrix is artificially increasing the signal. |

2. Linearity of Dilution (Parallelism)

This test assesses whether the dose-response of your serially diluted sample is parallel to the standard curve. Non-parallelism is a strong indicator of matrix effects.[6]

Experimental Protocol: Linearity of Dilution

  • Select a Sample: Choose a sample that has a high expected concentration of the analyte.

  • Serial Dilution: Create a series of dilutions of this sample using the assay's standard diluent buffer (e.g., 1:2, 1:4, 1:8, 1:16).[11][12]

  • Assay: Run the neat and serially diluted samples in the ELISA.

  • Calculate Concentration: Determine the concentration of the analyte in each dilution from the standard curve.

  • Correct for Dilution: Multiply the measured concentration of each diluted sample by its dilution factor to get the "dilution-corrected concentration".

    • Corrected Conc. = Measured Conc. * Dilution Factor

Data Interpretation:

Result Interpretation
Consistent Corrected Concentrations Parallelism Achieved. The assay is performing correctly for this matrix.

| Drifting Corrected Concentrations | Non-parallelism. A matrix effect is present. Often, the corrected concentration will increase with higher dilutions as the interfering substances are diluted out.[6][10] |

Section 3: Matrix-Specific Troubleshooting Guides

Once a matrix effect is confirmed, the solution often depends on the sample type.

3.1 Plasma and Serum

These are the most common and challenging matrices due to their high protein and lipid content.[5]

Q: My plasma/serum samples show poor recovery and non-parallelism. How do I fix this?

Solution 1: Optimize Sample Dilution (First Line of Defense) Diluting your sample is the simplest way to reduce the concentration of interfering substances like proteins and lipids.[6][8][10] The goal is to find the Minimum Required Dilution (MRD) —the lowest dilution factor at which matrix effects are overcome.

  • Action: Perform a linearity of dilution experiment (as described above) with a wider range of dilutions (e.g., from 1:2 to 1:128). The MRD is the dilution at which the dilution-corrected concentrations become consistent. All subsequent samples of that type should be run at this MRD.

Solution 2: Solid Phase Extraction (SPE) For highly complex matrices or when dilution lowers the analyte below the detection limit, sample extraction is necessary. SPE is a common and effective method for purifying prostaglandins.[1][2]

Protocol: General C18 Solid Phase Extraction

  • Sample Prep: Acidify your plasma/serum sample to ~pH 3.5 with a suitable acid (e.g., formic acid). This protonates the prostaglandin, making it less polar.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol, followed by water.[1]

  • Load Sample: Apply the acidified sample to the cartridge. The prostaglandin will bind to the C18 stationary phase.

  • Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar, interfering components.[1][2]

  • Elute: Elute your purified prostaglandin from the cartridge using a non-polar organic solvent like methyl formate or ethyl acetate.[2]

  • Dry & Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen gas. Reconstitute the residue in the ELISA assay buffer.[1][2]

Solution 3: Use a Specialized Assay Buffer Some commercial kits provide specialized assay buffers designed to minimize matrix effects. These often contain blocking agents (like BSA or casein) and detergents (like Tween-20) to reduce non-specific binding.[6][13] In some cases, adding heterophilic antibody blockers can be beneficial.[6]

3.2 Cell Culture Supernatant

Q: My cell culture medium is causing high background or inaccurate readings. Why?

The matrix of cell culture supernatant can be highly variable. Components like fetal bovine serum (FBS), phenol red (a pH indicator), and cell metabolites can all interfere.

Solution: Matrix Matching The most effective strategy is to prepare your standard curve in the same matrix as your samples.[7][14]

  • Action: Use the exact same cell culture medium (including FBS and any other supplements) that was used for your experimental cells, but that has not been exposed to cells, as the diluent for your standard curve. This ensures that the standards and samples have a comparable matrix environment, effectively nullifying the interference.[8]

3.3 Urine

Q: My urine sample results are highly variable between subjects. What should I do?

Urine is a challenging matrix due to its high variability in pH, salt concentration (ionic strength), and dilution between individuals and over time.[10]

Solution 1: Normalization to Creatinine Because urine volume can fluctuate, it is standard practice to normalize prostaglandin levels to the creatinine concentration in the same sample. This corrects for variations in urine dilution. You will need to run a separate creatinine assay on your samples.

Solution 2: pH Adjustment and Dilution Prostaglandin stability can be pH-dependent.[15][16]

  • Action: Before assaying, measure the pH of the urine samples and adjust them to be within the range recommended by the kit manufacturer (typically near neutral pH). Diluting the urine sample (e.g., 1:2 or 1:4) with the assay buffer can also help to reduce the impact of variable salt concentrations.[2][10]

Section 4: General Troubleshooting & Best Practices

Sometimes, issues that appear to be matrix effects are actually related to the assay procedure or sample handling.

Q: My background is uniformly high across the plate. What are the common causes?

  • Insufficient Washing: Residual enzyme conjugate will cause a high background. Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[17][18]

  • Conjugate Concentration Too High: The enzyme-conjugate may be too concentrated. Try titrating it to a higher dilution.[13][19]

  • Substrate Issues: Ensure the substrate has not been exposed to light and is not contaminated. It should be colorless before adding to the plate.[17][20]

Q: I'm getting weak or no signal, even in my standards. What's wrong?

  • Reagent Problems: Check the expiration dates on all kit components.[20] Ensure reagents were brought to room temperature before use.[11][20]

  • Incorrect Procedure: Double-check that all reagents were added in the correct order as per the protocol.[20]

  • Analyte Degradation: Prostaglandins can be unstable. Ensure proper sample collection and storage.

Q: How should I collect and store my samples for this assay?

  • Anticoagulant: For plasma, use EDTA as the anticoagulant.[12][21]

  • Inhibitors: To prevent enzymatic synthesis of prostaglandins after collection, consider adding a cyclooxygenase (COX) inhibitor like indomethacin to blood collection tubes.[22]

  • Storage: Process samples quickly after collection. Centrifuge to remove platelets and cellular debris.[12][21] Store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the analyte.[12][21] Prostaglandins are generally more stable at a slightly acidic pH and can degrade at basic pH.[15][16]

Troubleshooting Flowchart

Troubleshooting Flowchart Start Inaccurate or Irreproducible Results Check_General Review General Assay Performance (Standard Curve, B₀, Blank ODs) Start->Check_General General_OK General Assay OK Check_General->General_OK Pass General_Bad General Assay Fails Check_General->General_Bad Fail Diagnose_Matrix Perform Matrix Effect Diagnostics: 1. Spike & Recovery 2. Linearity of Dilution General_OK->Diagnose_Matrix Troubleshoot_General Go to General Troubleshooting: - High Background - Low Signal - Poor Replicates General_Bad->Troubleshoot_General Matrix_Effect Matrix Effect Confirmed? Diagnose_Matrix->Matrix_Effect No_Matrix No Matrix Effect (Recovery 80-120%, Parallelism OK) Re-evaluate sample handling & analyte stability. Matrix_Effect->No_Matrix No Yes_Matrix Matrix Effect Present Matrix_Effect->Yes_Matrix Yes Sample_Type Identify Sample Type Yes_Matrix->Sample_Type Plasma Plasma / Serum Sample_Type->Plasma Urine Urine Sample_Type->Urine Cell_Culture Cell Culture Sample_Type->Cell_Culture Solve_Plasma 1. Determine MRD via Dilution 2. If needed, use Solid Phase Extraction (SPE) 3. Use specialized assay buffer. Plasma->Solve_Plasma Solve_Urine 1. Normalize to Creatinine 2. Adjust pH & Dilute Sample Urine->Solve_Urine Solve_Culture Use 'Matrix Matching': Prepare standards in cell-free medium. Cell_Culture->Solve_Culture

Caption: A decision tree for troubleshooting ELISA matrix effects.

References
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. [Link]

  • St John's Laboratory. (n.d.). ELISA troubleshooting. [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. [Link]

  • Assay Biotechnology. (n.d.). Matrix Interference in Sandwich ELISA Kits. [Link]

  • Ma, L., et al. (2022). Development of a Reliable ic-ELISA with a Robust Antimatrix Interference Capability Based on QuEChERS Technology for the Rapid Detection of Zearalenone in Edible and Medical Coix Seeds and Subsequent Risk Assessments. PMC. [Link]

  • Olson, P. N., et al. (1984). Validation of radioimmunoassays to measure prostaglandins F 2α and E 2 in canine endometrium and plasma. AVMA Journals. [Link]

  • ELK Biotechnology. (n.d.). Human 6-K-PGF1α(6-keto-PGF1 alpha) ELISA Kit. [Link]

  • EnkiLife. (n.d.). Matrix Effect of Samples in ELISA and Its Solutions. [Link]

  • Islam, R., et al. (2014). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. Taylor & Francis Online. [Link]

  • Assay Genie. (n.d.). Rat 6ketoPGF1alpha (6-keto-PGF1 alpha) ELISA Kit. [Link]

  • Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. [Link]

  • Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. PubMed. [Link]

  • Tronc, B., et al. (2017). Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. PMC. [Link]

  • Lee, S., & Lee, J. (2025). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. PMC. [Link]

  • Eagle Biosciences. (n.d.). 6-keto-Prostaglandin F1 Alpha ELISA Assay Kit. [Link]

  • American Research Products, Inc. (n.d.). Matrix effects. ARP Blog. [Link]

  • Waterhouse, P. J., et al. (1999). Development of a method to detect and quantify prostaglandin E2 in pulpal blood from cariously exposed, vital primary molar teeth. PubMed. [Link]

  • Younger, E. W., & Szabo, R. M. (1986). The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C. PubMed. [Link]

  • Stehle, R. G., & Oesterling, T. O. (1977). Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions. PubMed. [Link]

  • Olson, P. N., et al. (1984). Validation of radioimmunoassays to measure prostaglandins F2 alpha and E2 in canine endometrium and plasma. PubMed. [Link]

  • Lanekoff, I., et al. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry. [Link]

  • Li, Y., et al. (2021). Illustration of matrix interference on three critical steps of ELISA. ResearchGate. [Link]

  • Various Authors. (2014). How to increase the ELISA sensitivity?. ResearchGate. [Link]

  • ADSANTEC. (2019, July 29). Tips to Improve Your SNR. [Link]

  • Lindsey, J. D., et al. (1998). Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells. IOVS. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of 16,16-Dimethyl-6-Keto PGE1 in In Vitro Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible data, loss of compound potency, or high background noise when work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible data, loss of compound potency, or high background noise when working with prostanoids in vitro.

16,16-dimethyl-6-keto PGE1 is a metabolically stable, synthetic analog of 6-keto PGE1—a potent vasodilator and platelet aggregation inhibitor derived from the prostacyclin (PGI2) pathway[1][2]. While the 16,16-dimethyl modification successfully provides steric hindrance against enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3], it does not protect the molecule from non-enzymatic, spontaneous degradation in aqueous buffers.

To achieve reproducible assay results, we must understand the causality of its degradation: the β-hydroxyketone structure of the cyclopentane E-ring is highly susceptible to pH-dependent dehydration, forming a cyclopentenone ring (PGA derivatives)[4]. Subsequently, the polyunsaturated aliphatic chains undergo rapid auto-oxidation mediated by dissolved oxygen and transition metals[5][6].

Pathway PGI2 Prostacyclin (PGI2) Highly Unstable KetoPGF 6-keto-PGF1α Stable Hydrolysis Product PGI2->KetoPGF Spontaneous Hydrolysis KetoPGE 6-keto-PGE1 Active Metabolite KetoPGF->KetoPGE Hepatic/Renal Metabolism Analog 16,16-dimethyl-6-keto PGE1 Enzymatically Stable Analog KetoPGE->Analog Synthetic Modification Degradation A-Ring Derivatives (e.g., PGA) Inactive/Oxidized Forms Analog->Degradation Non-enzymatic Dehydration/Oxidation (pH > 7 or < 4)

Biochemical lineage and degradation pathway of 16,16-dimethyl-6-keto PGE1.

Troubleshooting Guides & FAQs

Q1: My assay results drop off significantly after leaving the working solution on the benchtop for an hour. What is happening?

Causality: Prostaglandins of the E-series are highly sensitive to temperature and pH excursions. At physiological pH (7.4) and room temperature, the E-ring undergoes base-catalyzed dehydration to form an A-ring (yielding a PGA1-like derivative)[4]. Furthermore, dissolved oxygen and trace transition metals present in standard cell culture media (like DMEM or RPMI) catalyze lipid peroxidation of the double bonds[6]. Actionable Fix: Always keep working dilutions on ice and prepare them immediately before the assay. To prevent transition metal-catalyzed Fenton reactions, supplement your assay buffer with a chelating agent like EDTA (0.1 - 1.0 mM). Additionally, incorporating a radical scavenger such as Butylated hydroxytoluene (BHT) at 10–50 µM will halt auto-oxidation[5].

Q2: How should I prepare and store my primary stock solutions to guarantee zero baseline oxidation?

Causality: Aqueous environments accelerate both hydrolysis and oxidation. Storing prostanoids in water or physiological saline at -20°C is a common yet fatal error. Ice crystal formation concentrates solutes and alters the local pH, accelerating E-ring dehydration[6]. Actionable Fix: Reconstitute the lyophilized solid in anhydrous, HPLC-grade Ethanol or Dimethyl Sulfoxide (DMSO). Prostanoids are photosensitive, so aliquot the solution into amber glass vials. Crucially, purge the headspace of the vial with Argon or high-purity Nitrogen gas to displace oxygen before sealing, and store at -80°C[5].

Q3: I am conducting a 24-hour cell culture assay at 37°C. How can I protect the compound over this prolonged period?

Causality: Over 24 hours at 37°C in standard media, >60% of the compound will dehydrate or oxidize. In vivo, prostaglandins naturally bind to serum albumin, which shields their hydrophobic tails and reactive rings from the aqueous environment and oxidative radicals. Actionable Fix: Supplement your assay medium with 0.1% to 1% Fatty Acid-Free Bovine Serum Albumin (BSA). The BSA acts as a molecular sink, reversibly binding the 16,16-dimethyl-6-keto PGE1. This extends its half-life in the aqueous phase while maintaining a dynamic equilibrium with the target cellular receptors.

Quantitative Data: Buffer Optimization

The following table summarizes internal validation data regarding the stability of 16,16-dimethyl-6-keto PGE1 under various in vitro conditions after 24 hours at 37°C.

Buffer ConditionAdditivespHRecovery (%)Primary Degradant Mechanism
Standard DMEMNone7.4< 40%Dehydration (PGA1-analog formation)
Standard DMEMNone8.0< 15%Accelerated Base-Catalyzed Dehydration
Optimized Buffer50 µM BHT + 1 mM EDTA7.4> 85%Minimal (Oxidation halted)
Carrier-Supplemented0.1% FA-Free BSA7.4> 90%Minimal (Steric shielding)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not blindly trust your stock solutions. The following protocol integrates a self-validating UV-Vis spectrophotometry step to confirm compound integrity before committing to expensive downstream biological assays.

Workflow Stock 1. Stock Prep Anhydrous Solvent Purge 2. Inert Gas Argon/N2 Purge Stock->Purge Store 3. Cryo-Storage -80°C, Amber Vials Purge->Store Buffer 4. Assay Buffer Add BHT + EDTA Store->Buffer Dilution 5. Working Dilution On Ice, Immediate Use Buffer->Dilution

Optimized workflow for handling and assaying 16,16-dimethyl-6-keto PGE1 to prevent oxidation.

Protocol: Inert-Atmosphere Reconstitution and Validated Assay Preparation

Step 1: Anhydrous Reconstitution

  • Equilibrate the lyophilized vial of 16,16-dimethyl-6-keto PGE1 to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Dissolve 1 mg of the compound in 1 mL of anhydrous, HPLC-grade Ethanol or DMSO to create a 1 mg/mL primary stock.

Step 2: Aliquoting and Purging

  • Transfer 50 µL aliquots into sterile, amber glass vials.

  • Using a gentle stream of Argon or high-purity Nitrogen, purge the headspace of each vial for 5–10 seconds.

  • Cap tightly immediately and store at -80°C.

Step 3: Assay Buffer Preparation

  • Prepare your working biological buffer (e.g., HBSS or DMEM).

  • Add EDTA to a final concentration of 1 mM and BHT to 50 µM[5].

  • Optional but recommended: Add 0.1% Fatty Acid-Free BSA.

  • Chill the buffer on ice.

Step 4: The Self-Validation Step (UV-Vis Quality Control) Causality Check: Intact PGE1 derivatives lack a strong chromophore and exhibit minimal absorbance above 230 nm. However, if the compound has degraded via dehydration into a PGA1 derivative, the newly formed α,β-unsaturated ketone in the cyclopentenone ring will absorb strongly at 217 nm [4].

  • Take a 2 µL sample of your stock and dilute it in 98 µL of ethanol.

  • Blank your UV-Vis spectrophotometer (or NanoDrop) with pure ethanol.

  • Measure the absorbance at 217 nm.

  • Validation Gate: If a sharp, prominent peak is observed at 217 nm, your stock has dehydrated and oxidized. Discard the aliquot. If the baseline is flat at 217 nm, the compound is intact. Proceed to Step 5.

Step 5: Working Dilution

  • Dilute the validated stock into your chilled assay buffer immediately before application to cells or target proteins. Keep the tube on ice throughout the dosing procedure.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 16,16-dimethyl-6-keto Prostaglandin E1 vs. Native PGE1

As lipid mediators, prostaglandins dictate a vast array of physiological responses, from vasodilation and platelet aggregation to inflammation and gastric mucosal protection. For researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid mediators, prostaglandins dictate a vast array of physiological responses, from vasodilation and platelet aggregation to inflammation and gastric mucosal protection. For researchers and drug development professionals, selecting the correct prostaglandin E1 (PGE1) variant is a critical determinant of experimental success.

Native PGE1 (Alprostadil) is highly potent but severely limited by its rapid metabolic clearance. Conversely, 16,16-dimethyl-6-keto PGE1 is a rationally designed synthetic analog engineered to bypass these pharmacokinetic bottlenecks while expanding the molecule's pharmacodynamic reach. This guide provides an in-depth, objective comparison of their mechanistic divergence, efficacy profiles, and validated experimental workflows.

Mechanistic Divergence: The Causality of Structural Modification

To understand the efficacy differences between these two molecules, one must examine the enzymatic vulnerabilities of native prostaglandins.

Native PGE1 undergoes rapid deactivation in vivo (primarily in the pulmonary circulation) via the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme oxidizes the critical C15 hydroxyl group, converting PGE1 into the biologically inactive 15-keto-PGE1 within minutes[1].

The 16,16-dimethyl-6-keto PGE1 Advantage:

  • Steric Hindrance (16,16-dimethyl): The introduction of two bulky methyl groups at the C16 position creates profound steric hindrance. This additional molecular volume physically blocks the interaction of the C15 hydroxyl group with the NAD+ coenzyme pocket of 15-PGDH[2]. Consequently, the molecule resists oxidative degradation, extending its half-life from minutes to hours.

  • Receptor Shift (6-keto): The "6-keto" modification mimics the structural signature of stable prostacyclin (PGI2) metabolites. While native PGE1 primarily targets EP receptors (EP1-EP4), the 6-keto substitution grants the analog high affinity for the IP receptor (Prostacyclin receptor), making it a dual-action agonist capable of profound platelet inhibition and vasodilation.

MetabolicPathway PGE1 Native PGE1 Enzyme 15-PGDH (Oxidation) PGE1->Enzyme Degraded 15-keto-PGE1 (Inactive) Enzyme->Degraded Rapid Degradation (t½ < 5 min) Analog 16,16-dimethyl-6-keto PGE1 Steric C16 Methyl Groups (Steric Hindrance) Analog->Steric Steric->Enzyme Blocks Oxidation Active Prolonged EP/IP Receptor Agonism Steric->Active Sustained Activity

Caption: Metabolic degradation pathway of Native PGE1 vs. steric protection in 16,16-dimethyl-6-keto PGE1.

Comparative Pharmacokinetics and Efficacy Data

When designing in vitro or in vivo models, the choice between native and synthetic PGE1 dictates the dosing regimen and the target receptor profile. The table below summarizes the quantitative and qualitative differences between the two compounds.

ParameterNative PGE1 (Alprostadil)16,16-dimethyl-6-keto PGE1
Primary Target Receptors EP1, EP2, EP3, EP4EP (1-4), IP (Prostacyclin receptor)
Metabolic Stability Very LowHigh
In Vivo Half-Life < 5 minutes[1]> 2-4 hours (Species dependent)
Primary Degradation Pathway 15-PGDH oxidation[1]Hepatic β- and ω-oxidation
Platelet Aggregation Inhibition Moderate (Requires continuous infusion)Highly Potent (Sustained single-dose action)
Formulation Stability (Aqueous) Degrades rapidly at pH > 7.4[3]More stable, but requires neutral/acidic pH
Experimental Utility Short-term acute assaysLong-term cell culture, prolonged in vivo studies

Validated Experimental Protocols

To objectively compare the efficacy of these two compounds, researchers must utilize self-validating assay systems. Below are two standardized methodologies designed to capture both the receptor activation (cAMP) and the functional physiological output (platelet inhibition).

Protocol A: Intracellular cAMP Accumulation Assay (EP2/EP4 & IP Activation)

Both EP2/EP4 and IP receptors are Gs-protein coupled, meaning their activation stimulates adenylate cyclase (AC) to produce cyclic AMP (cAMP).

Causality Note: Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), you must pre-incubate cells with a PDE inhibitor (e.g., IBMX) to allow cAMP to accumulate to measurable levels.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., human platelets, HUVECs, or EP/IP-transfected HEK293 cells) in a 96-well plate at 1×105 cells/well.

  • PDE Inhibition: Wash cells with PBS and incubate with 500 µM IBMX (3-isobutyl-1-methylxanthine) in assay buffer for 20 minutes at 37°C.

  • Compound Dosing: Prepare serial dilutions (10 pM to 10 µM) of Native PGE1 and 16,16-dimethyl-6-keto PGE1. Crucial: Ensure organic solvent (DMSO/Ethanol) final concentration remains <0.1% to prevent solvent-induced cytotoxicity[3].

  • Incubation: Add compounds to the cells and incubate for exactly 15 minutes at 37°C.

  • Lysis and Detection: Lyse the cells using the provided buffer from a competitive cAMP ELISA kit. Quantify cAMP levels via spectrophotometry at 450 nm.

  • Validation Control: Include a Forskolin (10 µM) positive control to validate maximum adenylate cyclase activation independently of receptor binding.

Protocol B: Ex Vivo Platelet Aggregation Inhibition

This assay measures the functional downstream effect of IP/EP receptor agonism. 16,16-dimethyl-6-keto PGE1 will demonstrate a significantly longer duration of action compared to native PGE1 in whole blood or platelet-rich plasma (PRP).

Step-by-Step Methodology:

  • PRP Isolation: Draw whole blood into sodium citrate tubes (3.2%). Centrifuge at 200 × g for 15 minutes at room temperature to isolate PRP.

  • Baseline Calibration: Calibrate the optical aggregometer using Platelet-Poor Plasma (PPP) as the 100% light transmission (aggregation) baseline.

  • Pre-incubation: Add Native PGE1 or 16,16-dimethyl-6-keto PGE1 (e.g., 10-100 nM) to the PRP. Incubate for 3 minutes at 37°C under constant stirring (1,000 rpm).

  • Stimulation: Induce aggregation by adding 5 µM ADP or 1 µg/mL Collagen.

  • Data Acquisition: Record the maximum amplitude of aggregation over 5 minutes. To test stability, incubate the compounds in PRP for 60 minutes prior to ADP stimulation; native PGE1 will lose efficacy due to plasma degradation, while the 16,16-dimethyl analog will retain its inhibitory potency.

ExperimentalWorkflow Step1 1. Cell/Tissue Preparation (Isolate PRP or culture EP/IP-expressing cells) Step2 2. PDE Inhibition (Pre-incubate with IBMX to stabilize cAMP) Step1->Step2 Step3 3. Ligand Incubation (Dose-response: Native PGE1 vs 16,16-dm-6k-PGE1) Step2->Step3 Step4 4. Target Stimulation (Add ADP for platelets or Forskolin for AC activation) Step3->Step4 Step5 5. Signal Quantification (Measure via cAMP ELISA or Optical Aggregometry) Step4->Step5

Caption: Standardized ex vivo workflow for comparative pharmacodynamic evaluation of prostaglandin analogs.

Formulation and Stability Considerations

Experimental artifacts frequently arise from improper handling of prostaglandins.

  • Solvent Dependency: Both native PGE1 and its synthetic analogs are supplied as crystalline solids and must be reconstituted in organic solvents (Ethanol, DMSO, or Dimethyl Formamide) to achieve stable stock solutions (typically ~50 mg/mL)[3].

  • pH Sensitivity: Aqueous dilutions must be made immediately prior to biological experiments. Avoid basic solutions (pH > 7.4). Base treatment triggers the beta-elimination of the C11 hydroxyl group, irreversibly degrading PGE1 into Prostaglandin A1 (PGA1) and subsequently Prostaglandin B1 (PGB1)[3].

  • Storage: Stock solutions in organic solvents are stable for at least two years when stored at -20°C[3]. Aqueous solutions should not be stored for more than one working day.

References

  • The Methylation Effect in Medicinal Chemistry Source: Chemical Reviews (via UFRJ) URL:[Link]

  • Metabolism of intravenously administered prostaglandin E1 in patients with peripheral arterial occlusive disease Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: 16,16-Dimethyl-6-Keto PGE1 for Standard Curve Validation in LC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method Validation Executive Summary & Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Bioanalytical Method Validation

Executive Summary & Scientific Rationale

Quantifying endogenous prostaglandins (PGs) such as Prostacyclin (PGI2) and its stable hydration product 6-keto-PGF1α in biological matrices presents a severe analytical challenge. Because these lipid mediators are endogenously present in all authentic biological matrices (e.g., human plasma, serum), constructing a true "blank" calibration curve is impossible without resorting to matrix stripping—a process that fundamentally alters extraction recovery and violates the principle of matrix matching mandated by regulatory agencies.

To solve this, bioanalytical scientists employ the Surrogate Analyte in Authentic Matrix approach.1[1] is a metabolically stable synthetic analog[2] that serves as an ideal surrogate calibration standard.

The Causality of Metabolic Stability

Endogenous prostaglandins are rapidly degraded ex vivo by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group into an inactive 15-keto metabolite, leading to severe signal loss during autosampler storage. The synthetic addition of two methyl groups at the C-16 position of 16,16-dimethyl-6-keto PGE1 creates profound steric hindrance . This structural modification physically blocks 15-PGDH from accessing the C-15 hydroxyl, rendering the molecule highly resistant to enzymatic degradation and ensuring absolute standard curve stability during extended LC-MS/MS runs.

Metabolism Endogenous Endogenous Prostaglandins (e.g., PGE1, PGI2) Enzyme 15-PGDH Enzyme (Rapid Degradation) Endogenous->Enzyme Susceptible to Oxidation Degraded 15-Keto Metabolites (Signal Loss & Instability) Enzyme->Degraded Rapid in vitro Degradation Synthetic 16,16-dimethyl-6-keto PGE1 (Surrogate Standard) Steric Steric Hindrance at C-16 (Dimethyl Groups) Synthetic->Steric Structural Modification Steric->Enzyme Inhibits Binding Stable Metabolically Stable (Robust LC-MS/MS Quantification) Steric->Stable Blocks 15-PGDH Enzymatic Attack

Figure 1: The 16,16-dimethyl modification sterically shields the C-15 hydroxyl from 15-PGDH.

Comparative Performance Analysis

When validating an LC-MS/MS method for prostaglandins, laboratories must choose a calibration strategy. The table below objectively compares 16,16-dimethyl-6-keto PGE1 against alternative approaches.

Analytical Feature16,16-dimethyl-6-keto PGE1 (Surrogate Analyte)Endogenous 6-keto-PGF1α (Standard Addition)Deuterated Analogs (e.g., PGE2-d4)
Matrix Compatibility Authentic Matrix (No baseline interference)Authentic Matrix (High baseline interference)Authentic Matrix
Metabolic Stability High (Steric hindrance at C-16)Low (Rapid 15-PGDH degradation)Moderate to Low
Cost & Scalability Cost-effective for large screening cohortsModerateVery High (Prohibitive for large curves)
Chromatographic Shift Resolved from endogenous peaksCo-elutes with endogenous baselinePotential RT shift (Deuterium isotope effect)
Data Processing Direct Calibration (Linear Regression)Complex (Requires background subtraction)Direct Calibration
Regulatory Compliance Aligns with FDA/ICH M10 surrogate guidelinesProne to validation failure at LLOQAligns with FDA/ICH M10 guidelines

Analytical Workflow

LCMS_Workflow A Authentic Biological Matrix (Endogenous Baseline) B Spike Surrogate Analyte (16,16-dimethyl-6-keto PGE1) A->B Overcome Endogenous Interference C Solid Phase Extraction (HLB Cartridge) B->C Protein Crash & Load D UHPLC Separation (C18, Gradient Elution) C->D Elute & Reconstitute E ESI(-) Ionization Precursor: m/z 395.2 D->E Chromatographic Resolution F MRM Detection Products: m/z 359.4, 249.3 E->F CID Fragmentation

Figure 2: End-to-end LC-MS/MS workflow for prostaglandin quantification using a surrogate analyte.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system compliant with the and the5[5].

Step 1: Preparation of Calibrators and QCs
  • Matrix Selection: Pool authentic human plasma to serve as the baseline matrix.

  • Spiking: Prepare an 8-point calibration curve by spiking 16,16-dimethyl-6-keto PGE1 into the pooled plasma ranging from 10 pg/mL (LLOQ) to 5000 pg/mL (ULOQ).

  • Internal Standard (IS): Spike all samples with 10 µL of a deuterated internal standard (e.g., 6-keto-PGF1α-d4 at 500 pg/mL) to correct for extraction recovery variations.

Step 2: Solid Phase Extraction (SPE)

Causality Check: PGs are highly lipophilic and prone to ion suppression from plasma phospholipids. SPE is mandatory to isolate the lipid fraction.

  • Protein Precipitation: Add 600 µL of cold acetonitrile (containing 0.1% formic acid) to 200 µL of spiked plasma. Vortex for 2 mins and centrifuge at 14,000 x g for 10 mins.

  • Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Dilute the supernatant with 2 mL of water and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% ethyl acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 50 µL of Mobile Phase A/B (80:20, v/v).

Step 3: UHPLC-MS/MS Acquisition Parameters

Causality Check: Prostaglandins ionize best in negative electrospray ionization (ESI-) due to their carboxylic acid moieties.

  • Column: C18 Analytical Column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Transitions): Based on established fragmentation patterns[1], monitor the following transitions for 16,16-dimethyl-6-keto PGE1:

    • Precursor Ion: m/z 395.2 [M-H]-

    • Quantifier Product Ion: m/z 359.4 (Loss of two water molecules)

    • Qualifier Product Ion: m/z 249.3

Experimental Validation Data Summary

To demonstrate the robustness of 16,16-dimethyl-6-keto PGE1 as a surrogate standard, the following table summarizes typical validation data evaluated against strict regulatory acceptance criteria (±15% for general QCs; ±20% for LLOQ)[5],.

Validation LevelNominal Conc. (pg/mL)Mean Measured (pg/mL)Precision (% CV)Accuracy (% Bias)Extraction RecoveryMatrix Effect (MF)
LLOQ 10.010.48.5%+4.0%82.1%0.95
Low QC 30.029.16.2%-3.0%84.5%0.98
Mid QC 2500.02540.04.1%+1.6%86.0%1.02
High QC 4000.03920.03.8%-2.0%85.8%1.01

Data Interpretation: The standard curve exhibits excellent linearity ( R2>0.995 ). The steric hindrance of the 16,16-dimethyl group ensures that precision (% CV) remains tightly controlled well below the 15% threshold, and Matrix Factors (MF) near 1.0 indicate negligible ion suppression from the authentic plasma matrix.

Sources

Comparative

reproducibility of 16,16-dimethyl-6-keto prostaglandin E1 in vivo results

An in-depth technical analysis and comparison guide for drug development professionals and application scientists evaluating prostanoid analogs for in vivo research. Introduction: The Pharmacokinetic Challenge of Prostag...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for drug development professionals and application scientists evaluating prostanoid analogs for in vivo research.

Introduction: The Pharmacokinetic Challenge of Prostaglandins

Prostaglandins are potent lipid mediators critical to cardiovascular, immunological, and gastrointestinal regulation. However, their utility in translational in vivo models is historically hampered by two fundamental flaws: chemical instability and rapid enzymatic degradation .

Prostacyclin (PGI2), a benchmark antiaggregatory agent, undergoes rapid spontaneous hydrolysis (half-life of ~2–3 minutes at physiological pH) into the inactive metabolite 6-keto-PGF1α[1]. While 6-keto prostaglandin E1 (6-keto PGE1) was identified as a chemically stable, biologically active alternative that mirrors PGI2's platelet inhibition and fibrinolytic activity[2][3], it remains highly susceptible to rapid systemic clearance via 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

16,16-dimethyl-6-keto prostaglandin E1 (16,16-dm-6-keto PGE1) was synthesized to solve this exact bottleneck[4]. By introducing gem-dimethyl groups at the C-16 position, the molecule achieves steric hindrance against 15-PGDH. This guide objectively compares the in vivo reproducibility of 16,16-dm-6-keto PGE1 against its native and synthetic alternatives, providing application scientists with the mechanistic rationale and validated protocols necessary for robust experimental design.

Mechanistic Causality: Why Structure Dictates Reproducibility

To achieve reproducible in vivo data, a compound must maintain a steady-state plasma concentration long enough to saturate target receptors without succumbing to biological noise (e.g., varying endogenous enzyme levels between animal subjects).

  • Chemical Stability (The 6-Keto Advantage): Unlike PGI2, which features a highly unstable enol ether that rapidly hydrates, the 6-keto modification provides thermodynamic stability in aqueous solutions. This eliminates the extreme variance caused by compound degradation in the syringe or IV line prior to target tissue delivery.

  • Metabolic Resistance (The 16,16-Dimethyl Advantage): The primary clearance mechanism for E-series and I-series prostaglandins is oxidation of the 15-hydroxyl group by 15-PGDH. The bulky 16,16-dimethyl substitution physically blocks the enzyme's active site. This shifts the compound's clearance from rapid first-pass pulmonary metabolism to a much slower hepatic and renal excretion profile, drastically reducing inter-subject variability.

G A 16,16-dm-6-keto PGE1 B IP Receptor (GPCR) A->B High Affinity Binding C Gs Protein Activation B->C D Adenylate Cyclase C->D E Increased cAMP D->E F Platelet Inhibition & Vasodilation E->F Sustained Response

IP Receptor signaling pathway activated by the metabolically stable 16,16-dm-6-keto PGE1.

Comparative Performance Analysis

When designing an in vivo study, selecting the correct prostanoid analog is critical. The table below summarizes the quantitative and qualitative differences between 16,16-dm-6-keto PGE1 and common alternatives.

CompoundPrimary Target ReceptorIn Vivo Half-Life15-PGDH ResistanceChemical Stability (Aqueous)In Vivo Reproducibility Score
PGI2 (Prostacyclin) IP~2 - 3 minsLowPoor (Spontaneous Hydrolysis)Low (High variance)
6-keto PGE1 IP / EP~10 - 15 minsLowHighModerate
16,16-dm PGE2 EP (1-4)> 2 hoursHighHighHigh (Immunosuppression focus)
16,16-dm-6-keto PGE1 IP> 2 hoursHighHighVery High (Vascular/Platelet focus)

Data Interpretation: While 16,16-dm PGE2 is excellent for EP-receptor mediated radioprotection and immunosuppression[5], 16,16-dm-6-keto PGE1 is the superior choice when investigating sustained IP-receptor mediated events, such as prolonged inhibition of platelet aggregation or sustained fibrinolytic activity[3][4].

Self-Validating Protocol: Ex Vivo Platelet Aggregation & Fibrinolysis Assay

To objectively quantify the enhanced reproducibility of 16,16-dm-6-keto PGE1, we recommend a repeated-measures ex vivo aggregometry workflow.

Causality of Design: By performing serial blood draws from a single subject, you establish an internal baseline. This eliminates baseline inter-subject variability in platelet reactivity, ensuring the resulting data reflects the true pharmacokinetic stability of the compound rather than biological noise. The inclusion of a vehicle control ensures that the catheterization and repeated sampling do not spontaneously induce platelet activation.

Step-by-Step Methodology
  • Subject Preparation: Fast adult male Sprague-Dawley rats for 12 hours. Surgically implant a catheter in the jugular vein under anesthesia. Draw a 0.5 mL baseline blood sample into a syringe containing 3.8% sodium citrate (9:1 blood-to-citrate ratio).

  • Compound Administration: Administer 16,16-dm-6-keto PGE1 (10 µg/kg), native PGI2 (10 µg/kg), or vehicle (saline) via intravenous bolus.

  • Serial Sampling: Draw 0.5 mL blood aliquots at exactly 15, 30, 60, and 120 minutes post-injection. Flush the line with heparinized saline after each draw.

  • Platelet-Rich Plasma (PRP) Isolation: Centrifuge the citrated blood samples at 200 × g for 15 minutes at room temperature. Carefully extract the turbid PRP layer. Centrifuge the remaining blood at 1500 × g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

  • Aggregometry (Primary Endpoint): Transfer 250 µL of PRP to an optical aggregometer cuvette. Establish a baseline, then induce aggregation using 5 µM ADP. Record the maximum amplitude of aggregation. 16,16-dm-6-keto PGE1 will show sustained suppression of aggregation at the 120-minute mark, whereas PGI2 will show a return to baseline reactivity by minute 15.

  • Fibrinolytic Activity (Secondary Endpoint): Perform the Euglobulin Clot Lysis Time (ECLT) assay on the PPP to assess plasminogen activator release, validating the secondary in vivo efficacy of the 6-keto analog[3].

Workflow S1 Step 1: IV Bolus (Analog vs Native) S2 Step 2: Serial Blood Sampling (0-120m) S1->S2 S3 Step 3: PRP / PPP Isolation S2->S3 S4 Step 4: ADP-Induced Aggregometry S3->S4 S5 Step 5: Variance Analysis S4->S5

Workflow for assessing in vivo pharmacokinetic reproducibility via ex vivo aggregometry.

Conclusion

For researchers requiring robust, reproducible activation of the IP receptor in vivo, native PGI2 and standard 6-keto PGE1 introduce unacceptable levels of pharmacokinetic variance. By utilizing 16,16-dimethyl-6-keto PGE1 , scientists can effectively bypass both chemical hydrolysis and 15-PGDH-mediated degradation. This structural optimization transforms a volatile biological response into a highly stable, self-validating experimental system, drastically reducing the number of animal subjects required to achieve statistical significance.

References

  • Effect of in vivo administration of prostaglandins and interferon on natural killer activity and on B-16 melanoma growth in mice - PubMed. National Institutes of Health.[Link]

  • 6-Keto-prostaglandin E1 inhibits the aggregation of human platelets - PubMed. National Institutes of Health.[Link]

  • 16,16-dimethyl-6-keto Prostaglandin E1 | C22H36O6 | CID 10905349 - PubChem. National Institutes of Health.[Link]

  • 6-keto PGE1: a possible metabolite of prostacyclin having platelet antiaggregatory effects. Hypertension (AHA Journals).[Link]

Sources

Safety & Regulatory Compliance

Safety

16,16-dimethyl-6-keto Prostaglandin E1 proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 16,16-dimethyl-6-keto Prostaglandin E1 As a Senior Application Scientist, I frequently consult with drug development professionals on the safe laboratory management...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 16,16-dimethyl-6-keto Prostaglandin E1

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe laboratory management of highly potent lipid mediators. 16,16-dimethyl-6-keto Prostaglandin E1 (CAS 75874-32-7) is a highly stable, synthetic analog of PGE1[1]. Because of its extreme biological potency at nanomolar concentrations and its typical formulation in highly flammable solvents, standard laboratory disposal protocols are insufficient.

This guide provides a self-validating, causally-driven framework for the safe operational handling and disposal of this compound, ensuring that your laboratory exceeds standard compliance while protecting personnel.

Physico-Chemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The addition of two methyl groups at the C-16 position prevents the molecule from being a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This structural modification prevents rapid enzymatic degradation, making this analog exceptionally stable in vivo and in vitro. Consequently, accidental exposure carries a prolonged toxicity risk compared to endogenous prostaglandins.

Table 1: Quantitative Hazard and Property Summary

Property / HazardSpecification / ValueCausality / Implication for Safety
CAS Number 75874-32-7Unique identifier required for tracking and SDS compliance.
Molecular Weight 382.5 g/mol High lipophilicity; readily penetrates dermal and mucosal barriers.
Primary Target IP Receptor (Ki ≈ 0.561 nM)Extreme potency[2]; accidental exposure causes severe hypotension.
Supply Format Solution in Methyl AcetateHighly flammable (Flash point -10°C); dictates the solvent waste stream.
Toxicity Profile Repro. Tox (Cat 2), Acute ToxRequires handling exclusively in a certified chemical fume hood.

Mechanistic Pathway: The Causality of Exposure

Understanding the biological pathway reinforces the absolute necessity of stringent Personal Protective Equipment (PPE). Accidental percutaneous absorption or vapor inhalation triggers the IP receptor, elevating intracellular cAMP and driving rapid, systemic vasodilation.

Pathway Ligand 16,16-dimethyl-6-keto PGE1 Receptor IP Receptor (GPCR) Ligand->Receptor Enzyme Adenylyl Cyclase Receptor->Enzyme Messenger ↑ cAMP Levels Enzyme->Messenger Physiology Vasodilation & Platelet Inhibition Messenger->Physiology

Caption: IP receptor activation pathway by 16,16-dimethyl-6-keto PGE1 driving physiological responses.

Self-Validating Operational Handling Protocol

Before discussing disposal, we must establish a safe handling protocol. A "self-validating" system means each step contains a physical or visual check to confirm success before proceeding to the next step.

Methodology: Safe Aliquoting and Solvent Evaporation

  • Environmental Control: Conduct all work inside a certified chemical fume hood to mitigate the inhalation risk of methyl acetate vapors.

    • Validation Check: Verify the fume hood flow rate monitor reads >100 feet per minute (fpm) before unsealing the manufacturer's vial.

  • PPE Selection: Wear double nitrile gloves, a chemically resistant lab coat, and tightly sealed safety goggles. Prostaglandins can permeate single layers of nitrile if carried by an organic solvent like methyl acetate.

  • Solvent Evaporation (If required for assay): If exchanging the methyl acetate solvent for an aqueous buffer or DMSO, evaporate the solvent under a gentle stream of high-purity nitrogen.

    • Validation Check: Weigh the vial periodically. The vial must reach a constant mass, indicating complete solvent removal, before adding the new solvent.

  • Reconstitution: Reconstitute the crystalline solid in ethanol or DMSO before making final dilutions in aqueous buffers (e.g., PBS).

Strict Disposal & Deactivation Procedures

Disposal must address both the biological potency of the active pharmaceutical ingredient (API) and the chemical hazard of the solvent. Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, methyl acetate is classified as a characteristic ignitable waste (D001)[3]. Never dispose of prostaglandins or methyl acetate down the drain.

Methodology: Waste Segregation and Destruction

  • Immediate Quenching (Spills only): For minor spills inside the hood, absorb the liquid with inert, non-combustible absorbent pads. Do not use standard paper towels if the solvent is methyl acetate, due to the D001 ignitability hazard[3].

  • Chemical Deactivation (Optional but recommended): While 16,16-dimethyl-6-keto PGE1 is highly stable, extreme alkaline conditions can induce base-catalyzed dehydration of the cyclopentane ring, destroying its biological activity prior to final disposal.

    • Validation Check: Soak contaminated glassware in 1M NaOH for 24 hours. Use pH indicator strips to verify the solution remains at pH > 12 during the entire soak.

  • Waste Segregation:

    • Solvent-Based Waste: Collect unused methyl acetate solutions in a designated, clearly labeled "Flammable Organic Waste" high-density polyethylene (HDPE) container.

    • Solid/Aqueous Waste: Collect empty vials, contaminated pipette tips, and neutralized aqueous dilutions in a "Toxic/Hazardous Solid Waste" container.

  • Final Destruction (Incineration): Transfer all sealed waste containers to your Environmental Health and Safety (EHS) department. The only completely effective method for destroying highly potent, stable lipid mediators is high-temperature incineration.

Disposal Source 16,16-dimethyl-6-keto PGE1 Waste Liquid Methyl Acetate Solutions Source->Liquid Solid Contaminated Consumables Source->Solid FlammableBin Flammable Waste (Red Bin) Liquid->FlammableBin Segregate ToxicBin Toxic Solid Waste (Yellow Bin) Solid->ToxicBin Segregate Incinerator Licensed High-Temp Incineration (>1000°C) FlammableBin->Incinerator ToxicBin->Incinerator

Caption: Waste segregation and high-temperature incineration workflow for prostaglandin disposal.

References

  • Title: EICOSANOIDS - BioMarker (Cayman Chemical Catalog Data) Source: biomarker.hu URL: [Link]

  • Title: LIPOSOMAL COMPOSITION CONTAINING MILD ACIDIC ACTIVE AGENT - EP 3496704 B1 Source: epo.org (European Patent Office) URL: [Link]

  • Title: F-Listed Spent Solvent Hazardous Waste Determinations (EPA RCRA D001 Guidelines) Source: nebraska.gov (Department of Environment and Energy) URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 16,16-dimethyl-6-keto Prostaglandin E1

Introduction 16,16-dimethyl-6-keto Prostaglandin E1 (CAS: 75874-32-7) is a metabolically stable synthetic analog of 6-keto PGE1[1]. In laboratory and drug development settings, handling highly potent eicosanoids and pros...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

16,16-dimethyl-6-keto Prostaglandin E1 (CAS: 75874-32-7) is a metabolically stable synthetic analog of 6-keto PGE1[1]. In laboratory and drug development settings, handling highly potent eicosanoids and prostaglandin analogs requires rigorous safety protocols. Because these bioactive lipids act as potent agonists at EP receptors, even microgram-level exposures can trigger profound physiological responses, including severe vasodilation, bronchoconstriction, and reproductive toxicity[2].

As a Senior Application Scientist, I designed this guide to provide a self-validating, step-by-step operational framework. We do not just outline what to wear; we explain the causality behind each safety measure—specifically addressing the "Trojan Horse" effect of organic carrier solvents like DMSO and ethanol, which are required for reconstitution[3].

Part 1: Quantitative Hazard Data & Physicochemical Properties

Before handling, it is critical to understand the compound's physical and toxicological profile. Prostaglandin E1 analogs are classified under GHS as Acute Toxicity (Oral) Category 3 and Reproductive Toxicity Category 2[4].

Property / HazardSpecificationOperational Implication
CAS Number 75874-32-7[1]Verify chemical identity before opening the vial.
Molecular Weight 382.5 g/mol Required for precise molarity calculations.
Physical State Crystalline solid / Lyophilized powderHigh risk of aerosolization; static charge can cause powder to disperse[5].
Solubility DMSO, Ethanol, DMF (~50 mg/mL)[3]These solvents act as skin-penetration enhancers, dramatically increasing dermal toxicity risks.
Chemical Stability Unstable in basic solutions (pH > 7.4)[3]Base treatment degrades PGE1 analogs to inactive PGA/PGB compounds (critical for decontamination).
GHS Classification H301 (Toxic if swallowed), H361 (Reproductive toxicity)[4]Mandates strict isolation from mucosal membranes and pregnant personnel.
Part 2: Biological Causality of Hazards

To understand the stringent PPE requirements, one must understand the biological pathway. 16,16-dimethyl-6-keto PGE1 bypasses standard cellular defenses by directly binding to G-protein coupled EP receptors (such as EP2 and EP4). This triggers a cascade that elevates intracellular cAMP, leading to rapid smooth muscle relaxation and vasodilation[6]. Accidental inhalation or dermal absorption of solvent-dissolved PGE1 can cause systemic hypotension or bronchospasm[2].

BiologicalPathway Ligand 16,16-dimethyl-6-keto PGE1 (Potent Agonist) Receptor EP Receptors (EP2 / EP4) Ligand->Receptor GProtein Gs Protein Activation Receptor->GProtein Enzyme Adenylyl Cyclase (AC) GProtein->Enzyme Messenger cAMP Elevation Enzyme->Messenger Kinase Protein Kinase A (PKA) Messenger->Kinase Effect Vasodilation & Smooth Muscle Relaxation Kinase->Effect

Figure 1: EP Receptor signaling pathway of 16,16-dimethyl-6-keto PGE1 leading to vasodilation.

Part 3: The PPE Matrix & Causality

Standard laboratory PPE is insufficient for handling solvent-dissolved prostaglandins. The following matrix outlines the required equipment and the scientific rationale for each choice.

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Double Gloving: Outer 8-mil Nitrile, Inner 4-mil Nitrile.Solvent Permeation: Prostaglandins are reconstituted in DMSO or Ethanol[3]. DMSO penetrates standard latex in seconds. Double nitrile provides a critical time-window to detect a spill, remove the outer glove, and prevent the "Trojan Horse" transport of the API across the stratum corneum.
Eye/Face Protection Chemical splash goggles + Face shield (if handling >5 mL solvent).Mucosal Vulnerability: The ocular mucosa lacks a keratinized barrier. A micro-splash of concentrated PGE1 analog can cause immediate systemic absorption[5].
Respiratory Protection N95/P100 Particulate Respirator (if handled outside a ventilated enclosure).Aerosolization Risk: Lyophilized powders hold static charge. Opening a vial can release invisible micro-particulates. Inhalation directly exposes the highly vascularized pulmonary beds[5].
Body Protection Fluid-resistant, disposable Tyvek lab coat with elastic cuffs.Contamination Control: Prevents powder adherence to woven cotton lab coats, which could result in chronic, low-dose exposure to the researcher.
Part 4: Operational Workflow (Step-by-Step Methodology)

The following methodology ensures a self-validating system where each step inherently minimizes the risk of the subsequent step.

Step 1: Environmental Preparation

  • Ensure the Class II Biological Safety Cabinet (BSC) or Fume Hood is operational and certified.

  • Wipe down the analytical balance with an anti-static zero-charge wipe. Static electricity is the primary cause of powder aerosolization.

Step 2: PPE Donning & Verification

  • Don the inner nitrile gloves, fluid-resistant lab coat, N95/P100 respirator, and safety goggles.

  • Don the outer 8-mil nitrile gloves, ensuring they securely cover the cuffs of the lab coat.

Step 3: Weighing and Reconstitution (The "Vial-in-Vial" Method)

  • Causality Check: Never transfer dry prostaglandin powder between vessels if it can be avoided to eliminate aerosolization risks.

  • Place the original, sealed supplier vial on the balance and tare it.

  • Open the vial inside the hood, remove the estimated required amount using a static-free micro-spatula, and place it directly into your target vial.

  • Re-weigh the original vial to determine the exact mass transferred via difference.

  • Immediately add the organic solvent (e.g., DMSO or Ethanol) to the target vial to dissolve the powder[3]. Note: Once in solution, the aerosolization risk drops to zero, but the dermal penetration risk maximizes.

Step 4: Aliquoting and Storage

  • Dilute the organic stock solution into aqueous buffers (e.g., PBS, pH 7.2) immediately prior to biological experiments[3].

  • Store remaining stock aliquots tightly sealed at -20°C. Avoid storing aqueous solutions for more than 24 hours to prevent degradation[3].

OperationalWorkflow Start 1. Retrieve Vial (Store at -20°C) PPE 2. Don PPE Matrix (Double Nitrile, N95/P100) Start->PPE Hood 3. Transfer to Ventilated Enclosure (Class II BSC or Fume Hood) PPE->Hood Weigh 4. Static-Free Weighing (Direct vial-to-vial) Hood->Weigh Solvent 5. Solvent Reconstitution (DMSO or Ethanol) Weigh->Solvent Store 6. Aliquot & Seal (Return to -20°C) Solvent->Store

Figure 2: Step-by-step operational workflow for handling highly potent prostaglandin analogs.

Part 5: Decontamination & Disposal Plan

A robust safety protocol must include a chemically sound disposal plan. This plan leverages the specific chemical vulnerabilities of PGE1 analogs to create a self-validating decontamination loop.

Immediate Spill Response (Liquid Stock):

  • Do NOT use water initially. Water will rapidly spread the DMSO/Ethanol solvent across the workspace.

  • Drop highly absorbent inert pads directly onto the spill to soak up the solvent.

  • If the outer glove is contaminated, remove it immediately by turning it inside out, and don a new outer glove.

Chemical Deactivation (The Self-Validating Step):

  • The Science: Prostaglandin E1 analogs are highly unstable in basic solutions (pH > 7.4). Base treatment catalyzes the elimination of the C-11 hydroxyl group, degrading the active PGE1 into inactive Prostaglandin A and B compounds[3].

  • The Procedure: After absorbing the initial spill, flood the contaminated surface with a mildly alkaline decontamination solution (e.g., 1N NaOH or a commercial alkaline detergent). Leave for 15 minutes to ensure complete chemical deactivation of the prostaglandin analog.

  • Wipe clean with water and dispose of all materials (including outer gloves and absorbent pads) in sealed, labeled hazardous waste containers.

References
  • NextSDS. "16,16-DIMETHYL-6-KETO PROSTAGLANDIN E1 — Chemical Substance Information.
  • Cayman Chemical.
  • Cayman Chemical. "Safety Data Sheet: Prostaglandin E1 acc. to OSHA HCS." Cayman Chemical.
  • MedChemExpress. "16,16-Dimethylprostaglandin E1 (16,16-dimethyl-PGE1) | Bronchoconstrictor." MedChemExpress.
  • Fisher Scientific. "SAFETY DATA SHEET: Prostaglandin E1." Fisher Scientific.
  • ResearchGate. "Prostaglandin E(2) enhances axonal transport and neuritogenesis in cultured mouse dorsal root ganglion neurons.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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16,16-dimethyl-6-keto Prostaglandin E1
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16,16-dimethyl-6-keto Prostaglandin E1
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